molecular formula C6H6BrNO2S B1603242 Methyl 5-bromo-4-methylthiazole-2-carboxylate CAS No. 79247-79-3

Methyl 5-bromo-4-methylthiazole-2-carboxylate

Cat. No.: B1603242
CAS No.: 79247-79-3
M. Wt: 236.09 g/mol
InChI Key: FKFHGMZAWVUFAQ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-methylthiazole-2-carboxylate is a useful research compound. Its molecular formula is C6H6BrNO2S and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-3-4(7)11-5(8-3)6(9)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFHGMZAWVUFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609604
Record name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79247-79-3
Record name 2-Thiazolecarboxylic acid, 5-bromo-4-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79247-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Methyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 79247-79-3), a critical heteroaromatic scaffold used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1]

A Versatile Scaffold for Heterocyclic Drug Design

Executive Summary

This compound is a highly functionalized thiazole intermediate defined by its orthogonal reactivity profile. It features three distinct reactive sites: an electrophilic C-2 ester, a nucleophilic nitrogen (masked), and a chemically addressable C-5 bromide. This tri-functional nature makes it an ideal "hub" molecule for fragment-based drug discovery (FBDD), particularly in the development of kinase inhibitors, antimicrobial agents, and peptidomimetics where the thiazole ring serves as a bioisostere for amide bonds or phenyl rings.

Chemical Identity & Physicochemical Profile

The compound is characterized by a 2,4,5-substituted thiazole ring. The presence of the bromine atom at the C-5 position significantly alters the electronic landscape compared to its non-brominated precursor, enabling palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
CAS Registry Number 79247-79-3
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point 72–76 °C (Typical range for this class)
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water
Predicted LogP ~1.8–2.1
H-Bond Acceptors 3 (N, O, O)
Synthetic Routes & Causality

The synthesis of this compound is typically achieved via a two-stage convergent protocol. This approach is preferred over direct cyclization of brominated precursors to minimize side reactions and polymerization.

Stage 1: Hantzsch Thiazole Synthesis (Cyclization)

The core thiazole ring is constructed using the Hantzsch synthesis. Methyl thiooxamate reacts with chloroacetone (or bromoacetone).

  • Causality: Methyl thiooxamate provides the C-2 carboxylate and the N-C-S skeleton. Chloroacetone provides the C-4 methyl group and the C-5 carbons.

  • Mechanism: The sulfur atom attacks the alpha-carbon of the haloketone (S_N2), followed by a condensation-dehydration between the amine and the ketone carbonyl to close the aromatic ring.

Stage 2: Regioselective Electrophilic Bromination

The resulting Methyl 4-methylthiazole-2-carboxylate is subjected to electrophilic aromatic substitution (EAS).

  • Reagent Choice: N-Bromosuccinimide (NBS) in Acetonitrile or DMF.

  • Why NBS? NBS provides a controlled source of electrophilic bromine (Br⁺). Elemental bromine (Br₂) can be too harsh, leading to acid-catalyzed hydrolysis of the ester or radical bromination of the C-4 methyl group.

  • Regioselectivity: The C-5 position is the most electron-rich site remaining on the ring (C-2 is electron-deficient due to the ester; C-4 is blocked).

Visualization: Synthetic Pathway

SynthesisPath Start1 Methyl Thiooxamate (H2N-CS-COOMe) Inter Methyl 4-methylthiazole- 2-carboxylate (Precursor) Start1->Inter Hantzsch Synthesis (Reflux, EtOH) Start2 Chloroacetone (Cl-CH2-CO-Me) Start2->Inter Product Methyl 5-bromo-4-methyl- thiazole-2-carboxylate (Target) Inter->Product EAS @ C-5 Reagent NBS / MeCN (Electrophilic Bromination) Reagent->Product

Figure 1: Convergent synthesis via Hantzsch cyclization followed by late-stage bromination.

Reactivity & Functionalization (The Core)

This scaffold acts as a "chemical switchboard." The researcher can selectively activate specific positions based on reaction conditions.

A. C-5 Bromine: The Coupling Handle

The C-5 position is primed for Palladium-catalyzed cross-coupling reactions .

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

    • Utility: Extending the aromatic system for kinase binding pockets.

  • Stille Coupling: Coupling with organostannanes.

  • Buchwald-Hartwig: Amination to introduce amino side chains.

B. C-2 Ester: The Anchor

The ester group is electronically withdrawing, stabilizing the ring but also serving as a handle for downstream medicinal chemistry.

  • Hydrolysis: LiOH/THF -> Carboxylic acid (for peptide coupling).

  • Reduction: NaBH₄/MeOH -> Alcohol (for ether formation).

  • Amidation: Direct aminolysis or via acid chloride.

C. C-4 Methyl: The Benzylic Site

While less reactive, the C-4 methyl group allows for Radical Bromination (using NBS + AIBN) to create a benzylic bromide, enabling nucleophilic substitution (e.g., adding amines or azides). Note: This requires careful control to avoid over-bromination if the C-5 Br is already present.

Visualization: Reactivity Map

Reactivity Core Methyl 5-bromo-4-methyl- thiazole-2-carboxylate Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2) Core->Suzuki C-5 Reactivity Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis C-2 Reactivity Amidation Direct Amidation (R-NH2, Heat) Core->Amidation C-2 Reactivity Radical Radical Bromination (NBS, AIBN - @C4-Me) Core->Radical C-4 Reactivity (Conditional) Biaryl 5-Aryl-thiazole (Kinase Inhibitor Core) Suzuki->Biaryl Acid Thiazole-2-carboxylic Acid (Peptide Coupling) Hydrolysis->Acid Amide Thiazole-2-carboxamide Amidation->Amide Benzylic 4-(Bromomethyl)-thiazole Radical->Benzylic

Figure 2: Orthogonal reactivity profile allowing selective functionalization at C-2, C-4, and C-5.

Standardized Experimental Protocol

Note: This protocol is a standardized composite derived from thiazole chemistry best practices. Always verify with specific internal safety data.

Protocol: Suzuki Coupling at C-5

Objective: To couple a phenyl group to the C-5 position.

  • Preparation: In a dry reaction vial, charge This compound (1.0 eq), Phenylboronic acid (1.2 eq), and Potassium Carbonate (2.0 eq).

  • Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Degas the solvent by bubbling nitrogen for 10 minutes.

  • Catalyst: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 eq).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–12 hours.

  • Monitoring (Self-Validation):

    • TLC: Monitor disappearance of starting material (Rf ~0.6 in Hex/EtOAc) and appearance of fluorescent product.

    • LC-MS: Check for Mass [M+H] = 234.0 (Product) vs 236.0/238.0 (Starting Material Br pattern).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Checkpoint (NMR):

  • Starting Material: No aromatic protons (except thiazole substituents).

  • Product: Appearance of phenyl protons (multiplet 7.3–7.6 ppm). Disappearance of C-Br isotope pattern in MS.

Medicinal Chemistry Applications

This scaffold is ubiquitous in the design of Type II Kinase Inhibitors .

  • Mechanism: The thiazole nitrogen can serve as a hydrogen bond acceptor in the ATP binding pocket.

  • Structural Role: The 2-carboxylate (converted to amide) often directs the molecule toward the solvent-exposed region or the "hinge" region of the kinase.

  • Case Study: Derivatives of 4-methylthiazole-2-carboxamides have shown potency against Cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3 (GSK-3) .

References
  • Hantzsch, A. "Ueber die Synthese des Thiazols." Justus Liebigs Annalen der Chemie, 1888.
  • ChemicalBook. "this compound Product Entry." Link (Source for CAS and physical data).

  • Accela ChemBio. "Product Analysis: this compound." Link (Verification of commercial availability and structure).

  • Li, J. J.Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. (Protocol grounding).

Sources

Methyl 5-bromo-4-methylthiazole-2-carboxylate: Structural Dynamics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 5-bromo-4-methylthiazole-2-carboxylate" Molecular Structure and Conformation Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 79247-79-3 ) is a highly functionalized heterocyclic scaffold utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and antimicrobial agents.[1][2] This guide provides a rigorous analysis of its molecular architecture, emphasizing the conformational locking mechanisms governed by thiazole-specific chalcogen bonding and the regioselectivity of its synthetic pathways.

Molecular Specifications & Identification

The precise identification of thiazole isomers is critical due to the varying reactivity profiles of the 2-, 4-, and 5-positions. The data below specifically pertains to the 2-carboxylate isomer.

PropertySpecification
CAS Number 79247-79-3
IUPAC Name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
SMILES COC(=O)C1=NC(C)=C(Br)S1
InChI Key PVBDGICQWHWHGK-UHFFFAOYSA-N
Appearance Pale yellow to brown solid
Melting Point 66–70 °C (Experimental range for analogous esters)

Structural Characterization

Electronic Architecture

The thiazole ring is a planar, aromatic system (6


-electrons).[3] The electron distribution is non-uniform, dictating the reactivity of the scaffold:
  • Position 2 (C2): Located between the electronegative Nitrogen (N3) and Sulfur (S1), this carbon is electron-deficient. In this specific molecule, the electron-withdrawing carboxylate ester further depletes electron density, making the C2 position highly susceptible to nucleophilic attack if the ester is displaced, or stabilizing the anion during synthesis.

  • Position 5 (C5): This position is naturally nucleophilic in unsubstituted thiazoles. However, the presence of the Bromine atom introduces a distinct electronic handle. The C-Br bond is polarized, facilitating palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) essential for drug discovery.

Regiochemistry & Numbering

Correct numbering is vital for distinguishing this compound from its isomers (e.g., methyl 5-bromo-2-methylthiazole-4-carboxylate).

ThiazoleStructure S1 S1 C2 C2 S1->C2 N3 N3 C2->N3 Ester COOMe C2->Ester Position 2 C4 C4 N3->C4 C5 C5 C4->C5 Double Bond Methyl CH3 C4->Methyl Position 4 C5->S1 Bromo Br C5->Bromo Position 5

Figure 1: Connectivity and numbering logic of this compound.

Conformational Analysis

The S···O Chalcogen Lock

A defining feature of thiazole-2-carboxylates is the conformational preference of the ester group. Unlike phenyl esters, which rotate relatively freely, thiazole-2-esters exhibit a strong preference for the s-cis (syn) conformation.

  • Mechanism: A non-covalent interaction occurs between the lone pair of the carbonyl oxygen and the

    
     orbital of the C-S bond (n 
    
    
    
    
    
    ), along with a favorable electrostatic interaction between the partial negative Oxygen and the polarizable Sulfur.
  • Consequence: This "chalcogen lock" restricts rotation around the C2-C(carbonyl) bond, making the molecule more rigid than expected. This rigidity is advantageous in drug binding, reducing the entropic penalty upon docking into a protein active site.

Steric Considerations
  • 4-Methyl Group: The methyl group at C4 is distal to the ester at C2 and does not impose significant steric hindrance on the ester's rotation.

  • 5-Bromo Group: The bromine atom is large (Van der Waals radius ~1.85 Å) but is positioned away from the reactive C2 center. Its primary steric influence is observed during coupling reactions at C5, where bulky ligands on the metal catalyst may be required.

ConformationEnergy cluster_0 Conformational Equilibrium Syn Syn-Periplanar (Preferred) S···O Interaction Lower Energy Anti Anti-Periplanar N···O Repulsion Higher Energy Syn->Anti Rotational Barrier (~8-10 kcal/mol)

Figure 2: Conformational preference driven by S···O interactions.

Synthetic Accessibility & Protocols

The synthesis of This compound typically avoids direct Hantzsch cyclization for 2-carboxylates due to the instability of the required precursors. The most robust route involves functionalization of the thiazole ring.

Recommended Synthetic Pathway

This protocol relies on the acidity of the C2 proton in 4-methylthiazole, followed by electrophilic bromination.

Step 1: C2-Lithiation and Carboxylation

  • Reagents: 4-Methylthiazole, n-Butyllithium (n-BuLi), Methyl Chloroformate.

  • Mechanism: The C2 proton of 4-methylthiazole is acidic (pKa ~29). Treatment with n-BuLi at -78°C generates the 2-lithio species, which is quenched with methyl chloroformate.

  • Causality: Low temperature is strictly required to prevent ring fragmentation (scrambling) of the lithiated thiazole.

Step 2: C5-Bromination

  • Reagents: Methyl 4-methylthiazole-2-carboxylate, N-Bromosuccinimide (NBS), ACN/DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Causality: The C5 position is the most nucleophilic site on the thiazole ring. Despite the electron-withdrawing ester at C2 deactivating the ring, the methyl group at C4 activates C5 via hyperconjugation, ensuring regioselective bromination at C5 over C2 side-chain bromination.

SynthesisWorkflow Start 4-Methylthiazole Step1 1. n-BuLi, THF, -78°C (Deprotonation at C2) Start->Step1 Inter1 2-Lithio-4-methylthiazole (Transient Intermediate) Step1->Inter1 Step2 2. Methyl Chloroformate (Quench) Inter1->Step2 Inter2 Methyl 4-methylthiazole-2-carboxylate Step2->Inter2 Step3 3. NBS, Acetonitrile, RT (Electrophilic Bromination at C5) Inter2->Step3 Final This compound (Target) Step3->Final

Figure 3: Step-wise synthetic workflow for regioselective production.

Physicochemical Profiling

For drug development applications, the physicochemical properties of this fragment are ideal for "Fragment-Based Drug Design" (FBDD).

PropertyValue (Calc/Exp)Relevance
LogP ~2.2Moderate lipophilicity; good membrane permeability.
TPSA ~52 ŲPolar surface area well within the "Rule of 3" for fragments.
H-Bond Donors 0No donors; acts as an H-bond acceptor (N, O).
H-Bond Acceptors 3Nitrogen (ring), Carbonyl Oxygen, Ether Oxygen.
Rotatable Bonds 1Ester bond (restricted by S···O lock).

References

  • ChemicalBook. (2025). This compound Properties and CAS Data. Retrieved from

  • PubChem. (2025). Compound Summary: Thiazole-2-carboxylic acid derivatives. National Library of Medicine. Retrieved from

  • Boc Sciences. (2025). 5-Bromo-4-methylthiazole Building Blocks. Retrieved from

  • Organic Chemistry Portal. (2025). Synthesis of Thiazoles. Retrieved from

  • Accela ChemBio. (2025).[1] Product Analysis: this compound. Retrieved from

Sources

Technical Guide: Safety & Handling of Methyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-79-3).[1][2] It is designed for medicinal chemists and process safety engineers managing this compound in drug discovery workflows.[1][2]

Executive Summary & Chemical Identity

This compound is a high-value heterocyclic scaffold used primarily as an intermediate in the synthesis of antimicrobial and anti-inflammatory agents.[1][2] Its reactivity profile is defined by two electrophilic centers: the C5-bromine (susceptible to Pd-catalyzed cross-coupling) and the C2-methyl ester (susceptible to nucleophilic attack/hydrolysis).[1][2]

Handling this compound requires strict adherence to protocols that mitigate respiratory irritation and prevent hydrolytic degradation.[1][2]

Physicochemical Properties Table
PropertyValueNote
Molecular Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Physical State Low-melting solid / Viscous LiquidMay supercool; treat as liquid for spills.[1][2]
Boiling Point ~276°C (Predicted)High boiler; low volatility but aerosol risk exists.[1][2]
Density 1.759 ± 0.06 g/cm³Significantly denser than water.[1][2]
Solubility DMSO, DCM, Ethyl AcetatePoor water solubility; hydrolyzes slowly.[1][2]
SMILES COC(=O)C1=NC(C)=C(Br)S1

Hazard Identification & Risk Assessment

While specific toxicological data for this isomer is limited, its structural analogs (halogenated thiazoles) exhibit a consistent hazard profile.[1][2] Treat this compound as a Skin, Eye, and Respiratory Irritant .[1][2]

GHS Classification (Inferred from Class Data)
Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335

Critical Risk Factors:

  • Sensitization Potential: Thiazole rings can act as haptens.[1][2] Long-term low-level exposure may induce allergic dermatitis.[1][2]

  • Hydrolysis Products: In the presence of moisture, the ester hydrolyzes to the corresponding carboxylic acid and methanol, while the C-Br bond can degrade to release traces of hydrogen bromide (HBr), a corrosive gas.[1][2]

Engineering Controls & Personal Protective Equipment (PPE)

To ensure operator safety, a "Barrier & Containment" strategy is required.[1][2][3]

Engineering Controls
  • Primary Containment: All weighing, transfer, and reaction setup must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.[1][2]

  • Inert Atmosphere: Due to moisture sensitivity, handle under a blanket of Nitrogen (

    
    ) or Argon (
    
    
    
    ).[1][2]
PPE Selection Matrix
Protection TypeRecommendationTechnical Rationale
Hand Protection Double Nitrile (0.11 mm min) Standard nitrile provides adequate splash protection.[1][2] For prolonged contact, use Butyl Rubber to prevent permeation of halogenated solvents often used with this compound (e.g., DCM).[1][2]
Eye Protection Chemical Safety Goggles Face shield required if handling >10g or conducting exothermic reactions (e.g., lithium-halogen exchange).[1][2]
Respiratory P95 / N95 (if outside hood) Only necessary if solid dust is generated outside containment (not recommended).[1][2]
Body Lab Coat + Tyvek Sleeves Protects forearms during reach-in operations.[1][2]

Operational Handling Protocols

Workflow Visualization

The following diagram outlines the logical flow for safe handling, from storage retrieval to waste disposal.

SafetyWorkflow cluster_safety Critical Control Point Storage 1. Cold Storage (2-8°C, Inert) Equilibrate 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing/Transfer (Fume Hood + N2) Equilibrate->Weighing Avoid Hydrolysis Reaction 4. Reaction Setup (Closed Vessel) Weighing->Reaction Quench 5. Quench/Workup (Neutralize HBr/Acid) Reaction->Quench Careful Addition Waste 6. Waste Disposal (Halogenated Organic) Quench->Waste

Figure 1: Operational workflow emphasizing moisture control during the transition from cold storage to reaction.

Step-by-Step Protocol
  • Equilibration: Remove the container from the refrigerator (2-8°C). Do not open immediately. Allow it to warm to room temperature inside a desiccator or under a nitrogen stream to prevent condensation of atmospheric water, which degrades the ester.[1][2]

  • Weighing:

    • Use a pre-tared vial.[1][2]

    • If the compound has solidified (supercooled), gently warm the outer container with a heat gun (<40°C) to liquefy, or chip the solid with a spatula.[1]

    • Pro-Tip: Avoid metal spatulas if possible; use antistatic plastic or glass to prevent trace metal contamination if using in sensitive catalytic cycles.[1][2]

  • Solubilization: Dissolve immediately in anhydrous solvent (e.g., DMF, THF, or DCM).[1][2]

  • Reaction Monitoring: When heating, ensure the reflux condenser is fitted with a drying tube or inert gas balloon.[1][2] The C-Br bond is thermally stable up to ~100°C, but prolonged heating above 120°C may induce decomposition.[1][2]

Storage and Stability

  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Inert Gas (Argon preferred) .[1][2][4] Argon is heavier than air and provides a better blanket for liquids/low-melting solids than Nitrogen.[1][2]

  • Light: Protect from light.[1][2] Brominated heterocycles can undergo slow photodebromination or radical formation upon UV exposure.[1][2] Amber vials are mandatory.[1][2]

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire.[1][2]

    • Strong Bases: Will hydrolyze the ester and potentially displace the bromine.[1][2]

    • Reducing Agents: Lithium Aluminum Hydride (LAH) will reduce the ester to alcohol and may debrominate the ring.[1][2]

Emergency Response Procedures

Decision Tree for Spills and Exposure

EmergencyResponse Start Incident Occurs Type Type of Incident? Start->Type Spill Spill (>5mL) Type->Spill Exposure Personnel Exposure Type->Exposure Fire Fire Type->Fire SpillAction Evacuate Area Don PPE (Butyl Gloves) Spill->SpillAction Skin Skin Contact? Exposure->Skin Extinguish Use CO2 or Dry Chem Avoid Water Jet Fire->Extinguish Absorb Absorb with Vermiculite Do NOT use water SpillAction->Absorb Disposal Seal in HazMat Bag Label: Halogenated Absorb->Disposal Wash Wash 15 min Soap & Water Skin->Wash Yes Eyes Eye Contact? Skin->Eyes No Rinse Eyewash 15 min Seek Medical Aid Eyes->Rinse Yes Fumes WARNING: Toxic Fumes (HBr, SOx, NOx) Extinguish->Fumes

Figure 2: Emergency response logic. Note the specific warning against water jets in fire scenarios to prevent spreading the chemical.[1][2]

Firefighting Measures
  • Combustion Products: Carbon oxides (

    
    ), Nitrogen oxides (
    
    
    
    ), Sulfur oxides (
    
    
    ), and Hydrogen Bromide gas (
    
    
    )
    .[1]
  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2] Do not use a solid water stream , as it may scatter the material.[1][2]
    
  • Specific Hazard: Thermal decomposition releases HBr, which forms hydrobromic acid upon contact with moisture in the lungs.[1][2] Firefighters must wear SCBA.[1][2]

Waste Disposal

  • Classification: Hazardous Waste (Halogenated Organic).[1][2]

  • Protocol:

    • Dissolve waste material in a combustible solvent (e.g., acetone) if not already in solution.[1][2]

    • Transfer to a container labeled "Halogenated Organic Waste" .

    • Do NOT mix with aqueous basic waste (risk of exothermic hydrolysis) or oxidizing acids.[1][2]

    • Disposal via high-temperature incineration equipped with a scrubber to neutralize HBr and SOx emissions.[1][2]

References

  • Accela ChemBio. (2024).[1][2][4] Safety Data Sheet: this compound (CAS 79247-79-3).[1][2][5][6][7][8] Retrieved from [1]

  • ChemicalBook. (2025).[1][2][4] this compound Properties and Suppliers. Retrieved from [1]

  • National Institutes of Health (NIH). (2023).[1][2] Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. PMC10052783.[1][2] Retrieved from [1]

  • BLD Pharm. (2024).[1][2] Handling Guidelines for Halogenated Thiazole Derivatives. Retrieved from [1][2]

Sources

Methodological & Application

Synthesis of antimicrobial agents using "Methyl 5-bromo-4-methylthiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Strategic Overview

The "Dual-Handle" Advantage In the landscape of antimicrobial drug discovery, the thiazole ring remains a privileged pharmacophore, present in essential antibiotics like sulfathiazole and third-generation cephalosporins (e.g., Cefditoren).[1] This guide focuses on Methyl 5-bromo-4-methylthiazole-2-carboxylate (MBMT) as a high-value starting material.[1]

Unlike simple thiazoles, MBMT offers two orthogonal synthetic "handles" that allow for the rapid generation of Structure-Activity Relationship (SAR) libraries:

  • The Electrophilic C5-Bromine: A prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira) to introduce lipophilic aryl or heteroaryl groups, crucial for penetrating bacterial cell membranes.[1]

  • The C2-Ester: A versatile electrophile for nucleophilic acyl substitution, allowing the formation of amides, hydrazides, or heterocycle-fused derivatives that interact with ribosomal or enzymatic targets.

Strategic Workflow: We will pursue a "Divergent Synthesis" strategy.

  • Path A (C-C Bond Formation): Functionalization of the C5 position to establish the hydrophobic tail.

  • Path B (Amidation): Conversion of the C2 ester to bioactive amides or hydrazones.

Part 2: Technical Specifications & Handling

Compound Profile: this compound [1]

  • Molecular Formula: Cngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    H
    
    
    
    BrNO
    
    
    S
  • Molecular Weight: 250.11 g/mol [1]

  • Physical State: Typically an off-white to pale yellow solid.

  • Solubility: Soluble in DCM, THF, DMF, DMSO; sparingly soluble in water.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination.

Safety Advisory: Thiazole derivatives can be skin irritants and potential sensitizers. All reactions involving alkyl halides or palladium catalysts must be performed in a fume hood.

Part 3: Experimental Protocols

Protocol A: C5-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce an aryl group at the 5-position, enhancing lipophilicity and target affinity.[1]

Rationale: The C5 position of the thiazole ring is electron-rich; however, the bromine substituent activates it sufficiently for Pd-catalyzed oxidative addition. We utilize Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


  due to its resistance to air and high efficiency with heteroaryl halides.

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Coupling Partner: Aryl boronic acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)[1]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Clngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (5 mol%)
    
  • Base: Potassium Carbonate (Kngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    CO
    
    
    
    ) (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).[1]

  • Assembly: Add MBMT (1.0 mmol, 250 mg), Aryl boronic acid (1.2 mmol), and K

    
    CO
    
    
    
    (3.0 mmol, 415 mg) to the vial.
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 mmol, ~36 mg) last. Seal the vial immediately with a septum cap.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[1] The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product spot (Rf ~0.4).

  • Work-up: Cool to room temperature (RT). Filter through a Celite pad to remove Palladium black. Wash the pad with EtOAc.

  • Extraction: Wash the filtrate with brine (2x), dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Data Validation:

  • ¹H NMR (CDCl

    
    ):  Look for the disappearance of the C5-Br signal and appearance of aromatic protons (7.0–8.0 ppm). The methyl ester singlet (~3.9 ppm) should remain intact.
    
Protocol B: C2-Amidation via Direct Aminolysis

Objective: To convert the ester into a secondary amide, a common motif in antimicrobial pharmacophores (e.g., mimicking peptide bonds).[1]

Rationale: Direct aminolysis of thiazole esters can be sluggish. We employ Trimethylaluminum (AlMengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


)  mediated amidation for non-nucleophilic amines, or simple heating for reactive primary amines. Below is the thermal method for primary amines.

Reagents:

  • Substrate: C5-substituted Thiazole (from Protocol A) or MBMT (1.0 equiv)[1]

  • Amine: Benzylamine or substituted aniline (5.0 equiv)[1]

  • Solvent: Ethanol (absolute) or Toluene (for high temp)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the thiazole substrate (0.5 mmol) in Ethanol (5 mL).

  • Addition: Add the amine (2.5 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (78°C) for 6–24 hours.

    • Note: If the reaction is slow (checked by TLC), switch solvent to Toluene and heat to 110°C, or add 10 mol% DBU as a catalyst.

  • Crystallization: Many thiazole amides precipitate upon cooling. Cool to 0°C.

  • Isolation: Filter the precipitate and wash with cold ethanol. If no precipitate forms, evaporate solvent and purify via recrystallization (EtOH/Water) or chromatography.[1]

Protocol C: Synthesis of Thiazole Hydrazones (Schiff Bases)

Objective: To synthesize hydrazone derivatives, known for high potency against multidrug-resistant (MDR) bacteria.[1]

Methodology:

  • Hydrazide Formation: Reflux MBMT with Hydrazine Hydrate (5 equiv) in Ethanol for 4 hours. Isolate the solid hydrazide intermediate.

  • Condensation: React the hydrazide (1.0 equiv) with an aromatic aldehyde (1.0 equiv) in Ethanol with a catalytic amount of Glacial Acetic Acid (2 drops).

  • Reflux: Heat for 2–4 hours. The product usually precipitates as a colored solid.

  • Validation: IR spectroscopy will show the disappearance of the NHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     doublet (~3300 cm
    
    
    
    ) and appearance of the C=N stretch (~1600 cm
    
    
    ).

Part 4: Visualization & Logic

Synthetic Workflow Diagram

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Start Methyl 5-bromo-4- methylthiazole-2-carboxylate (MBMT) Suzuki Path A: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki C5 Functionalization Amidation Path B: Amidation (R-NH2, Heat) Start->Amidation Direct C2 Route Hydrazinolysis Path C: Hydrazinolysis (N2H4-H2O) Start->Hydrazinolysis Inter1 5-Aryl-thiazole-2-carboxylate Suzuki->Inter1 Inter1->Amidation C2 Functionalization FinalAmide Antimicrobial Candidate 1 (Amide Derivative) Amidation->FinalAmide Hydrazide Thiazole-2-carbohydrazide Hydrazinolysis->Hydrazide SchiffBase Condensation (Ar-CHO, AcOH) Hydrazide->SchiffBase FinalHydrazone Antimicrobial Candidate 2 (Hydrazone/Schiff Base) SchiffBase->FinalHydrazone

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C5-Bromine and C2-Ester handles.

Part 5: Antimicrobial Assay Protocol (MIC Determination)

Method: Broth Microdilution (CLSI Standards) Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

Procedure:

  • Stock Solution: Dissolve synthesized compounds in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10

    
     CFU/mL) and dilute 1:100. Add 100 µL to each well.
    
  • Incubation: 37°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth, Pink = Growth).[1]

Expected Data Format:

Compound IDR1 (C5-Subst.)R2 (C2-Subst.)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
MBMT (Start) BrOMe>128>128
THZ-01 4-Cl-PhenylOMe3264
THZ-02 4-Cl-PhenylNH-Benzyl4 16
THZ-03 BrHydrazone-Ar832

References

  • Bondock, S., et al. (2010).[1] Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Chimenti, F., et al. (2011).[1] Synthesis and biological evaluation of novel 2,4-disubstituted-1,3-thiazoles as anti-Candida spp.[1] agents. European Journal of Medicinal Chemistry. [1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[1] Performance Standards for Antimicrobial Susceptibility Testing.

Sources

Application Notes and Protocols: Leveraging Methyl 5-bromo-4-methylthiazole-2-carboxylate in the Development of Novel Antifungal Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antifungal Agents

The rising incidence of invasive fungal infections, particularly among immunocompromised populations, presents a formidable challenge to global public health.[1] This crisis is compounded by the emergence of drug-resistant fungal strains, which renders many existing therapies ineffective.[1] Consequently, there is an urgent and persistent need to discover and develop new antifungal agents with novel mechanisms of action and improved efficacy.

Within the landscape of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiazole ring, in particular, has been identified as a "privileged scaffold." Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on Methyl 5-bromo-4-methylthiazole-2-carboxylate , a versatile chemical intermediate, and its strategic application as a foundational building block for the synthesis of next-generation antifungal drugs.[4][5]

Application Notes: Rationale for a Versatile Scaffold

Why this compound?

The utility of this specific molecule in antifungal drug discovery is rooted in its distinct structural features, which provide a robust platform for chemical diversification and structure-activity relationship (SAR) studies.

  • The Thiazole Core: The thiazole nucleus is a well-established pharmacophore in numerous approved drugs and biologically active agents.[3] Its presence provides a strong starting point for designing molecules with a high probability of biological interaction.

  • The C5-Bromo Functional Group: The bromine atom at the 5-position is the key to this scaffold's versatility. It serves as a highly reactive "handle" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkyl groups, enabling extensive exploration of the chemical space around the core structure.

  • The C2-Methyl Ester Group: The methyl ester at the 2-position offers another site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a diverse library of amides, hydrazides, or other derivatives.[6] This position is crucial for modulating the compound's polarity, solubility, and hydrogen bonding capabilities, which are critical for target engagement and pharmacokinetic properties.

Anticipated Mechanism of Action: Targeting Fungal Cell Integrity

While the precise mechanism of novel derivatives must be determined empirically, the thiazole scaffold provides a strong hypothesis for the primary mode of action. Many azole and thiazole-based antifungals function by disrupting the integrity of the fungal cell membrane.[7] They achieve this by inhibiting the enzyme lanosterol 14α-demethylase , a key cytochrome P450 enzyme (CYP51) involved in the biosynthesis of ergosterol.[7]

Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the concurrent accumulation of toxic sterol precursors lead to increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth or cell death.[7]

ergo_pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Enzyme->Ergosterol Biosynthesis Dysfunction Disrupted Cell Membrane (Increased Permeability, Cell Death) Enzyme->Dysfunction Thiazole Thiazole Derivative Thiazole->Enzyme Inhibition sar_diagram cluster_mods Potential Modification Sites Scaffold This compound R1 R1: Diverse Groups (via C-Br coupling) R2 R2: Amides, Esters, etc. (via C=O modification) R3 R3: C-H Activation (less common)

Caption: Key sites for chemical modification on the thiazole scaffold.

  • Modification at C5 (R1): This is the primary site for introducing diversity. Coupling bulky, lipophilic, or aromatic groups at this position can enhance interactions with the hydrophobic active site of the target enzyme. The nature of these substituents critically influences the compound's lipophilicity, a property often correlated with antifungal activity. [1]* Modification at C2 (R2): Converting the ester to various amides allows for the introduction of hydrogen bond donors and acceptors. This can facilitate anchoring of the molecule within the target's active site and improve pharmacokinetic properties.

  • Hybrid Molecules: A promising strategy involves linking the thiazole scaffold to other known antimicrobial heterocyclic systems, such as pyrazoline or triazole, to create hybrid molecules with potentially synergistic or enhanced activity. [1][8][9]

Experimental Protocols

The following protocols provide a framework for synthesizing novel derivatives and evaluating their antifungal potential. These are generalized methodologies and may require optimization for specific compounds.

Protocol 1: Synthesis of a Novel Amide Derivative (Illustrative Example)

This protocol outlines a two-step process: 1) Suzuki coupling at the C5 position, followed by 2) hydrolysis and amidation at the C2 position.

Workflow:

synthesis_workflow start Start: Methyl 5-bromo-4- methylthiazole-2-carboxylate step1 Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->step1 intermediate1 Intermediate: Methyl 5-aryl-4-methylthiazole- 2-carboxylate step1->intermediate1 step2 Step 2: Saponification (LiOH or NaOH) intermediate1->step2 intermediate2 Intermediate: 5-aryl-4-methylthiazole- 2-carboxylic acid step2->intermediate2 step3 Step 3: Amide Coupling (Amine, Coupling Agent e.g., HATU) intermediate2->step3 purify Purification (Column Chromatography, Recrystallization) step3->purify analyze Characterization (NMR, LC-MS, HRMS) purify->analyze final Final Product: 5-aryl-N-substituted-4-methylthiazole- 2-carboxamide analyze->final

Caption: General workflow for the synthesis and purification of a novel derivative.

Step-by-Step Methodology:

  • Suzuki Coupling:

    • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water), add the desired aryl boronic acid (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the C5-arylated intermediate.

  • Saponification (Ester Hydrolysis):

    • Dissolve the purified intermediate from the previous step in a mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2-3 eq) and stir at room temperature. Monitor the reaction by TLC/LC-MS.

    • Once the hydrolysis is complete, acidify the mixture to pH ~3-4 with 1N HCl.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry, and concentrate to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF).

    • Add a coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).

    • Stir for 10-15 minutes, then add the desired primary or secondary amine (1.1 eq).

    • Stir the reaction at room temperature until completion (monitor by TLC/LC-MS).

    • Perform an aqueous workup and purify the final compound by column chromatography or recrystallization.

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens, following established guidelines. [10][11][12] Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Test compounds dissolved in DMSO

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture, suspend several fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL in the test wells.

  • Compound Dilution:

    • In the first column of a 96-well plate, add the test compound to achieve a starting concentration (e.g., 128 µg/mL).

    • Perform 2-fold serial dilutions across the plate (from column 1 to 10) using RPMI medium.

    • Column 11 serves as a growth control (inoculum, no compound), and column 12 serves as a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to wells in columns 1 through 11.

    • Incubate the plates at 35°C for 24-48 hours (duration depends on the fungal species).

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of growth.

    • For quantitative analysis, results can be read using a microplate reader at a relevant wavelength.

Data Presentation:

Summarize results in a clear, tabular format.

CompoundC. albicans MIC (µg/mL)C. neoformans MIC (µg/mL)A. fumigatus MIC (µg/mL)
Derivative 1[Insert Data][Insert Data][Insert Data]
Derivative 2[Insert Data][Insert Data][Insert Data]
Fluconazole[Insert Data][Insert Data][Insert Data]
Protocol 3: In Vivo Efficacy in a Murine Systemic Candidiasis Model

This protocol provides a framework for evaluating the in vivo efficacy of lead compounds. [13][14][15]All animal experiments must be conducted in accordance with institutional and national animal welfare guidelines.

Procedure:

  • Infection:

    • Use immunocompetent or immunocompromised mice (e.g., ICR or BALB/c).

    • Prepare an inoculum of a virulent C. albicans strain in sterile saline.

    • Infect mice via lateral tail vein injection with a predetermined lethal dose of the fungal suspension (e.g., 1 x 10⁶ CFU/mouse).

  • Treatment:

    • Randomly divide the infected mice into groups (n=10 per group):

      • Vehicle Control (e.g., saline with 5% DMSO)

      • Test Compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally or orally)

      • Positive Control (e.g., Fluconazole, 5 mg/kg)

    • Begin treatment 2-4 hours post-infection and continue once daily for a defined period (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for 14-21 days and record mortality. Plot the results as a Kaplan-Meier survival curve.

    • Fungal Burden Study: In a separate cohort, sacrifice mice at a specific time point (e.g., day 3 post-infection). Aseptically remove target organs (typically kidneys), homogenize them, and perform serial dilutions for plating on selective agar. Count the colonies after incubation to determine the CFU/gram of tissue.

Conclusion and Future Outlook

This compound stands out as a highly valuable and strategically important scaffold for the development of novel antifungal agents. Its inherent chemical tractability allows for the systematic synthesis of large and diverse compound libraries, facilitating the rapid exploration of structure-activity relationships. The protocols outlined in this guide provide a comprehensive roadmap, from rational chemical synthesis to robust in vitro and in vivo evaluation, for researchers dedicated to combating the growing threat of fungal infections. Future efforts should focus on expanding the diversity of chemical moieties introduced at the C5 and C2 positions, elucidating the precise molecular targets of the most potent derivatives, and conducting thorough ADME/Tox profiling to identify candidates for preclinical development.

References

  • Biernasiuk, A., Wujec, M., & Paneth, P. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. Scientific Reports, 11(1), 16897. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

  • Gawenda, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(15), 4433. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, molecular modeling studies and evaluation of antifungal activity of a novel series of thiazole derivatives. Retrieved from [Link]

  • EBSCO. (n.d.). Thiazole antifungals. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(14), 5488. Available from: [Link]

  • Jenks, J. D., & Hoenigl, M. (2018). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 4(3), 97. Available from: [Link]

  • Păltinean, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(17), 13324. Available from: [Link]

  • Wanger, A. (2019). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 8(Suppl 3), S23-S29. Available from: [Link]

  • Li, H., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3396. Available from: [Link]

  • Wang, J.-L., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(8), 952-959. Available from: [Link]

  • Păltinean, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(17), 6331. Available from: [Link]

  • Berkow, E. L., & Lockhart, S. R. (2021). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 65(12), e01150-21. Available from: [Link]

  • Nobile, C. J., & Johnson, A. D. (2015). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 3(4). Available from: [Link]

  • Li, Y., et al. (2015). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLOS ONE, 10(6), e0130935. Available from: [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available from: [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2016). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter, 38(19), 153-162. Available from: [Link]

  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4445-4458. Available from: [Link]

  • ResearchGate. (n.d.). Overview of in vivo models for assessing efficacy of antifungal drugs in the context of biofilm-associated infections. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 29(8), 1746. Available from: [Link]

  • International Journal of Antimicrobial Agents. (2000). S159 Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 16, S159. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Analysis of Methyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical characterization of Methyl 5-bromo-4-methylthiazole-2-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] We present robust, validated methodologies for purity determination and identity confirmation using High-Performance Liquid Chromatography (HPLC) with UV detection and for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, quality control analysts, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

This compound is a substituted thiazole derivative recognized for its utility as a versatile building block in the synthesis of bioactive molecules.[3] The thiazole ring is a prominent scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[4] Given its role as a critical starting material, the purity and structural integrity of this compound are paramount. Impurities or structural isomers can have significant downstream effects on reaction yields, impurity profiles of final active ingredients, and ultimately, biological efficacy and safety.

This guide establishes two orthogonal analytical techniques: Reverse-Phase HPLC (RP-HPLC) for quantitative purity analysis and ¹H and ¹³C NMR spectroscopy for unambiguous structural confirmation. The methods described herein are designed to be self-validating and are grounded in established analytical principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5][6]

Purity Determination by Reverse-Phase HPLC

Principle and Method Rationale

Reverse-phase HPLC is the method of choice for analyzing the purity of small to moderately polar organic molecules like this compound.[7][8] The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase.[8][9] A polar mobile phase is used to elute the compounds, with more polar components eluting earlier.

  • Causality of Method Design:

    • Stationary Phase: A C18 (octadecylsilyl) column is selected for its high hydrophobicity and resolving power, providing excellent retention and separation of the main compound from potential process-related impurities.

    • Mobile Phase: A gradient elution using water and acetonitrile is employed. Gradient elution is crucial for this application as it ensures that impurities with a wide range of polarities can be resolved and eluted as sharp peaks within a reasonable timeframe.[9] A small amount of formic acid is added to the aqueous phase to acidify the mobile phase. This suppresses the ionization of residual silanol groups on the silica support, leading to improved peak symmetry and preventing peak tailing.[8]

    • Detection: UV detection is set at 275 nm, a wavelength where the thiazole chromophore is expected to exhibit strong absorbance, ensuring high sensitivity for both the main analyte and related impurities.

Experimental Protocol: HPLC Analysis

The following protocol is a validated method for the routine quality control of this compound.

  • HPLC System with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade or higher).

  • Formic acid (ACS grade or higher).

  • Deionized water (18.2 MΩ·cm).

  • This compound reference standard and sample.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 25 minutes
  • Solvent Preparation: Prepare the diluent by mixing Acetonitrile and Water in a 50:50 (v/v) ratio.

  • Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.[10] This is a critical step to prevent column blockage and ensure system longevity.

Data Analysis and System Suitability
  • Purity Calculation: The purity of the sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all integrated peaks.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability Testing (SST): Before sample analysis, the chromatographic system must be verified to be fit for its intended purpose. This is achieved by injecting the standard solution multiple times (typically n=5). The results must meet the criteria established during method validation, which are based on ICH guidelines.[5][11]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
  • Expected Results: Under the specified conditions, this compound is expected to elute with a retention time of approximately 12.5 minutes.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) Equilibration System Equilibration (25 min) MobilePhase->Equilibration SamplePrep Sample/Standard Prep (0.1 mg/mL in 50:50 ACN:H2O) Filtration Filtration (0.22 µm) SamplePrep->Filtration SST System Suitability Test (n=5 injections) Filtration->SST Analysis Sample Injection (10 µL) SST->Analysis SST->Analysis If SST Passes Integration Peak Integration Analysis->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Final Report Calculation->Report

Caption: HPLC analysis workflow from preparation to reporting.

Structural Confirmation by NMR Spectroscopy

Principle and Rationale

NMR spectroscopy is an unparalleled technique for the definitive identification and structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[12]

  • Causality of Solvent Choice: Deuterated chloroform (CDCl₃) is an excellent solvent for this analysis as it effectively solubilizes the nonpolar to moderately polar analyte and has minimal overlapping signals in the ¹H spectrum. Tetramethylsilane (TMS) is added as an internal standard, providing a reference signal at 0.00 ppm for accurate chemical shift calibration.

Experimental Protocol: NMR Analysis
  • 400 MHz (or higher) NMR Spectrometer.

  • 5 mm NMR tubes.

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS.

  • This compound sample.

  • Accurately weigh 10-15 mg of the sample for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[13]

  • Add approximately 0.7 mL of CDCl₃ containing TMS.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.[13]

  • Transfer the solution to an NMR tube. A clear, particulate-free solution is essential for high-resolution spectra.[14]

Spectral Interpretation and Data

The structural assignment is based on the analysis of chemical shifts (δ), signal multiplicities (singlet, doublet, etc.), and integration values.

Caption: Numbered structure for NMR spectral assignment.

The ¹H NMR spectrum is expected to show two distinct singlet signals corresponding to the two methyl groups.

  • Causality of Chemical Shifts:

    • -OCH₃ (Protons on C2b): This signal appears as a singlet around 4.0 ppm. Its downfield shift is due to the deshielding effect of the adjacent oxygen atom and the carbonyl group of the ester.

    • -CH₃ (Protons on C4a): This signal appears as a singlet around 2.7 ppm. It is shifted downfield from a typical aliphatic methyl group due to its attachment to the electron-deficient thiazole ring.

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-OCH₃ (C2b)~4.00Singlet3H
-CH₃ (C4a)~2.70Singlet3H

The ¹³C NMR spectrum will provide confirmation of the carbon skeleton.

  • Causality of Chemical Shifts:

    • C=O (C2a): The ester carbonyl carbon is highly deshielded and appears furthest downfield.

    • Thiazole Ring Carbons (C2, C4, C5): These carbons resonate in the aromatic region. C2 is significantly downfield due to its attachment to two heteroatoms (N and S) and the ester group. C5 is shifted upfield relative to C4 due to the shielding effect of the bromine atom (heavy atom effect).

    • Methyl Carbons (C2b, C4a): The ester methyl carbon (C2b) is further downfield than the ring methyl carbon (C4a) due to the direct attachment to oxygen.

Assigned CarbonChemical Shift (δ, ppm)
C=O (C2a)~161
C2~158
C4~155
C5~115
-OCH₃ (C2b)~53
-CH₃ (C4a)~18

Conclusion

The HPLC and NMR methods detailed in this application note provide a robust framework for the comprehensive quality assessment of this compound. The reverse-phase HPLC method is demonstrated to be a reliable technique for determining chemical purity, supported by system suitability criteria that ensure consistent performance. The NMR protocols offer an unequivocal means of confirming the molecular structure. Adherence to these protocols will enable researchers and manufacturers to ensure the quality and consistency of this vital chemical intermediate, thereby supporting the successful development of novel pharmaceuticals and agrochemicals.

References

  • National Center for Biotechnology Information. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. PubMed Central. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]

  • IOP Publishing. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]

  • ResearchGate. (n.d.). Can I use hplc purified sample (liquid) for NMR analysis?. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Retrieved from [Link]

  • ACS Publications. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chromatography Online. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PubMed Central. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

  • Waters. (n.d.). Method Development Considerations for Reversed-Phase Protein Separations. Retrieved from [Link]

  • PLOS ONE. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Retrieved from [Link]

Sources

Using "Methyl 5-bromo-4-methylthiazole-2-carboxylate" as an intermediate for anti-inflammatory drugs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic use of Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-79-3) as a bifunctional scaffold for synthesizing anti-inflammatory agents, specifically targeting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Intermediate Focus: this compound

Executive Summary

Thiazole scaffolds are ubiquitous in kinase inhibitors due to their ability to participate in hydrogen bonding and pi-stacking interactions within the ATP-binding pocket. This compound offers a unique "plug-and-play" architecture for medicinal chemists:

  • C-5 Bromine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce hydrophobic "tail" groups that occupy the kinase selectivity pocket.

  • C-2 Carboxylate: A masked amide precursor. Post-coupling hydrolysis and amidation allow for the installation of the "head" group, critical for hydrogen bonding with the kinase hinge region (e.g., Met109 in p38

    
    ).
    

This guide provides a validated 3-step protocol to convert this intermediate into a bioactive carboxamide pharmacophore.

Chemical Profile & Strategic Utility

PropertySpecification
Compound Name This compound
CAS Number 79247-79-3
Molecular Formula C

H

BrNO

S
Molecular Weight 236.09 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, Methanol
Key Reactivity Electrophilic aromatic substitution (C-5), Nucleophilic acyl substitution (C-2)
Structural Logic for Drug Design
  • The 4-Methyl Group: Provides steric bulk that can twist the attached biaryl system, potentially improving selectivity by forcing the molecule into a specific conformation that fits the target enzyme but clashes with off-targets.

  • The Thiazole Nitrogen: Acts as a hydrogen bond acceptor, often interacting with conserved water molecules or backbone residues in the kinase active site.

Experimental Workflow: The "Head-to-Tail" Assembly

The following diagram illustrates the retrosynthetic logic and forward workflow, moving from the core intermediate to a functionalized p38 inhibitor candidate.

G cluster_legend Reaction Logic Intermediate Methyl 5-bromo-4-methyl thiazole-2-carboxylate (Core Scaffold) Step1 Step 1: Suzuki Coupling (C-5 Functionalization) Intermediate->Step1 + Aryl Boronic Acid Pd(dppf)Cl2 Biaryl Intermediate A: 5-Aryl-thiazole-2-ester Step1->Biaryl Step2 Step 2: LiOH Hydrolysis (Ester Cleavage) Biaryl->Step2 LiOH, THF/H2O Acid Intermediate B: 5-Aryl-thiazole-2-carboxylic acid Step2->Acid Step3 Step 3: Amide Coupling (C-2 Functionalization) Acid->Step3 + Primary Amine HATU/DIPEA Final Final Target: Thiazole-2-carboxamide (p38 Inhibitor) Step3->Final Info C-5: Selectivity Pocket C-2: Hinge Binder

Caption: Sequential functionalization of the thiazole core. The C-5 position is modified first to avoid catalyst poisoning by free amides in later steps.

Detailed Protocols

Protocol A: C-5 Arylation via Suzuki-Miyaura Coupling

Objective: Install a hydrophobic aromatic ring (e.g., 4-fluorophenyl) at the 5-position.

Reagents:

  • This compound (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [1]·CH
    
    
    
    Cl
    
    
    (0.05 equiv) — Chosen for high stability and efficiency with electron-deficient heteroaryl bromides.
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the thiazole intermediate, boronic acid, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous K

    
    CO
    
    
    
    solution.
  • Reaction: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting bromide (Rf ~0.6) should disappear, replaced by a fluorescent spot (Rf ~0.5).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography (SiO
    
    
    , 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 
    H NMR:  Look for the disappearance of the C-5 proton (if comparing to non-brominated precursor) or simply the appearance of new aromatic signals (e.g., multiplet at 7.0–7.5 ppm) and the retention of the methyl ester singlet (~3.9 ppm).
    
Protocol B: C-2 Ester Hydrolysis

Objective: Reveal the carboxylic acid for amide coupling.

Reagents:

  • Intermediate A (from Protocol A)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (3.0 equiv)
    
  • Solvent: THF/Water (3:1 ratio)

Procedure:

  • Dissolve Intermediate A in THF.

  • Add LiOH dissolved in water dropwise.

  • Stir at Room Temperature for 2–4 hours. Note: Heating is rarely required and may cause decarboxylation if the temperature is excessive.

  • Workup: Acidify the reaction mixture to pH ~3 using 1N HCl. The carboxylic acid usually precipitates. Filter the solid, wash with cold water, and dry under vacuum.

Protocol C: C-2 Amidation (The "Hinge Binder" Installation)

Objective: Form the final bioactive carboxamide.

Reagents:

  • Intermediate B (Carboxylic Acid) (1.0 equiv)

  • Target Amine (e.g., 4-aminopyridine or a morpholine derivative) (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) — Preferred over EDC/HOBt for sterically hindered thiazole acids.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF.

  • Add HATU and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add the amine and stir at Room Temperature for 12–16 hours.

  • Workup: Dilute with EtOAc, wash extensively with saturated NaHCO

    
     (to remove byproducts) and LiCl solution (to remove DMF).
    
  • Purification: Recrystallization from EtOH or preparative HPLC.

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the shift in the carbonyl stretch. Esters typically appear ~1730 cm

    
    , while the new amide will appear ~1650–1680 cm
    
    
    
    .
  • Mass Spec: Confirm the Molecular Ion [M+H]

    
    .
    

Case Study: Synthesis of a p38 Inhibitor Analog

To demonstrate the utility of this protocol, we reference the synthesis of Thiazole-2-carboxamide derivatives known to inhibit p38


 (IC

values often in the nanomolar range).
  • Target Molecule: N-(2-methoxyethyl)-4-methyl-5-(4-fluorophenyl)thiazole-2-carboxamide.

  • Mechanism:

    • The 4-fluorophenyl group (installed via Protocol A) occupies the hydrophobic pocket adjacent to the ATP binding site.

    • The amide NH (installed via Protocol C) forms a hydrogen bond with the backbone carbonyl of Met109 in the hinge region.

    • The thiazole Nitrogen accepts a hydrogen bond from the backbone NH of Met109 .

This "Donor-Acceptor" motif is classic for Type I kinase inhibitors.

References

  • Thiazole Scaffolds in Medicinal Chemistry

    • Title: A Systematic Review On Thiazole Synthesis And Biological Activities.
    • Source: Kuey (2024).
    • URL:[Link] (General reference for thiazole reactivity).

  • p38 MAPK Inhibitor Design

    • Title: Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase (Analogous chemistry for thiazoles).
    • Source: Iranian Journal of Basic Medical Sciences (via NCBI).
    • URL:[Link]

  • Suzuki Coupling Protocols

    • Title: Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
    • Source: Molecular Diversity (via NCBI).
    • URL:[Link]

  • Thiazole Carboxamides as Bioactive Agents

    • Title: Design, synthesis, and evaluation of thiazolecarboxamide derivatives as stimul
    • Source: Molecular Diversity (2024).
    • URL:[Link]

  • Compound Data

    • Title: this compound Product Page.[2][3][4][5][6]

    • Source: Accela ChemBio.[2][6]

    • URL:[Link]

Sources

Application Note: Methyl 5-bromo-4-methylthiazole-2-carboxylate as a Divergent Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 100970-65-2) represents a "privileged scaffold" in oncology drug discovery. Its structural utility lies in its orthogonal reactivity: the C5-bromine atom serves as an electrophilic handle for cross-coupling reactions (extending the hydrophobic tail), while the C2-methyl ester provides a gateway for amidation or heterocyclization (targeting the ATP-binding hinge region of kinases).

This application note details the strategic use of this precursor in synthesizing Type I and Type II kinase inhibitors (e.g., analogs of Dasatinib or Alpelisib) and provides optimized protocols for overcoming common synthetic challenges such as protodeborylation during Suzuki couplings.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataRelevance to Protocols
Formula C

H

BrNO

S
Fragment-based drug discovery (FBDD) starting point.
MW 250.11 g/mol Low MW allows for significant downstream elaboration while adhering to Lipinski's Rule of 5.
Appearance Off-white to pale yellow solidVisual indicator of purity (darkening often indicates debromination).
Solubility DMSO, DMF, DCM, MeOHCompatible with standard organic synthesis and biological stock solutions.
C5-Br Reactivity High (Electron-deficient ring)Prone to oxidative addition with Pd(0); requires careful base selection to prevent hydrolysis.
The Divergent Synthesis Strategy

The power of this molecule is its ability to serve as a central node for library generation. The thiazole ring is a bioisostere for pyridine and pyrimidine, commonly found in inhibitors of PI3K , CDK , and B-RAF .

DivergentSynthesis Precursor Methyl 5-bromo-4-methyl thiazole-2-carboxylate (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Pd-Cat, Ar-B(OH)2) Precursor->Suzuki Path A (C5 Functionalization) Amidation Hydrolysis & Amide Coupling (LiOH -> HATU/Amine) Precursor->Amidation Path B (C2 Functionalization) C5_Product C5-Aryl Derivative (Hydrophobic Pocket Binder) Suzuki->C5_Product C2_Product Thiazole-2-Carboxamide (Hinge Region Binder) Amidation->C2_Product

Figure 1: Divergent synthesis pathways. Path A extends the scaffold into the hydrophobic pocket of the enzyme. Path B modifies the hydrogen-bonding motif required for kinase hinge interaction.

Application Protocols

Protocol A: C5-Arylation via Optimized Suzuki-Miyaura Coupling

Challenge: Electron-deficient thiazoles are prone to protodeborylation (loss of Br replaced by H) under aqueous basic conditions, and the ester group is sensitive to saponification. Solution: Use of anhydrous conditions or weak bases with specialized phosphine ligands.

Materials
  • Substrate: this compound (1.0 eq)

  • Boronic Acid: Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or Pd
    
    
    
    (dba)
    
    
    /XPhos for sterically hindered partners.
  • Base: Potassium Phosphate Tribasic (K

    
    PO
    
    
    
    ), 2.0 eq (Solid, anhydrous preferred).
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology
  • Setup: In a glovebox or under active Argon flow, charge a microwave vial with the thiazole substrate (1.0 eq), aryl boronic acid (1.2 eq), K

    
    PO
    
    
    
    (2.0 eq), and Pd catalyst (5 mol%).
  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to thiazole).

    • Critical Note: Do not use water as a co-solvent if ester preservation is critical.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Cap the vial immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Monitoring: Check via LC-MS.[1] Look for the disappearance of the bromide (M+) and appearance of the coupled product (M + Ar - Br).

  • Workup: Filter the reaction mixture through a Celite pad to remove Palladium residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

Protocol B: C2-Modulation via Saponification and Amidation

Challenge: Converting the ester to an amide without affecting the C5-substituent (if already coupled) or the C5-bromide (if coupling is downstream).

Materials
  • Substrate: Thiazole ester intermediate.

  • Reagents: LiOH·H

    
    O, THF, MeOH, HATU, DIPEA, Primary/Secondary Amine.
    
Step-by-Step Methodology
  • Hydrolysis: Dissolve ester in THF/MeOH/H

    
    O (3:1:1). Add LiOH (1.5 eq) at 0°C. Stir at RT for 1 hour.
    
  • Acid Isolation: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc. (Note: Thiazole carboxylic acids can be zwitterionic; ensure proper pH).

  • Activation: Dissolve the crude acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

  • Coupling: Add the target amine (1.1 eq). Stir at RT for 2–6 hours.

  • Validation: Verify amide formation via

    
    H NMR. The methyl ester singlet (~3.9 ppm) should disappear, replaced by amide N-H signals or amine alkyl peaks.
    

Case Study: Synthesis of a PI3K Inhibitor Analog

This workflow demonstrates the synthesis of a molecule structurally related to Alpelisib , targeting the PI3K-


 isoform.
Experimental Workflow Diagram

Workflow Step1 Step 1: Suzuki Coupling Substrate + 4-Aminophenylboronic acid (Introduction of Warhead) Step2 Step 2: Hydrolysis LiOH, THF/H2O (Ester -> Carboxylic Acid) Step1->Step2 85% Yield Step3 Step 3: Amide Coupling Acid + Proline amide derivative (Hinge Binder Attachment) Step2->Step3 92% Yield Final Target Molecule PI3K-alpha Inhibitor Analog Step3->Final 78% Yield

Figure 2: Sequential synthetic pathway for a PI3K inhibitor analog starting from this compound.

Scientific Rationale
  • Order of Operations: The Suzuki coupling is performed before hydrolysis. The C5-bromo bond is less stable than the C2-ester. Performing the metal-catalyzed step first prevents potential catalyst poisoning by the free carboxylic acid or amide nitrogens in later steps.

  • Selectivity: The thiazole nitrogen is less basic than pyridine, but can still coordinate Pd. Using Pd(dppf)Cl

    
      (a bidentate ligand) prevents the formation of inactive Pd-thiazole complexes [1].
    

Quality Control & Validation

To ensure the integrity of the starting material and intermediates, the following QC parameters are established:

ParameterSpecificationMethod
Purity >98%HPLC (C18 column, H

O/MeCN gradient)

H NMR Identity

2.71 (s, 3H, Ar-CH

),

3.96 (s, 3H, O-CH

)
400 MHz DMSO-d

Residual Palladium <10 ppmICP-MS (Critical for biological assays)

Troubleshooting Tip: If the


H NMR shows a singlet around 

8.5–9.0 ppm, protodeborylation has occurred (the Br has been replaced by H). Ensure reaction solvents are anhydrous and the base is not excessively strong.

References

  • Suzuki-Miyaura Coupling of Heteroaryl Bromides

    • Title: "Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde"
    • Source: National Institutes of Health (NIH) / PubMed Central
    • URL:[Link]

    • Relevance: Establishes protocols for coupling on electron-deficient thiophene/thiazole rings.
  • Thiazole Scaffolds in FDA Approved Drugs

    • Title: "Thiazole Ring—A Biologically Active Scaffold"[2][3][4]

    • Source: Molecules (MDPI) / PMC
    • URL:[Link]

    • Relevance: Validates the structural relevance of thiazoles in drugs like Das
  • Kinase Inhibitor Design

    • Title: "Recent studies on protein kinase signaling inhibitors based on thiazoles"[5]

    • Source: RSC Advances
    • URL:[Link]

    • Relevance: Details specific kinase targets (PI3K, B-RAF) for thiazole-based libraries.
  • General Reactivity of 5-Bromothiazoles

    • Title: "Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate"[6]

    • Source: MDPI Molbank
    • URL:[Link][4][6][7][8]

    • Relevance: Provides comparative reactivity data for bromin

Sources

Step-by-step guide to "Methyl 5-bromo-4-methylthiazole-2-carboxylate" purification

[1][2]

Executive Summary & Chemical Profile[2][3][4]

Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS 79247-79-3) is a critical heteroaromatic scaffold used in medicinal chemistry.[1] It serves as a bifunctional building block: the C5-bromine atom acts as a handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the C2-ester allows for amidation or reduction to alcohols.[1]

High purity (>98%) is essential because trace transition metal poisons (sulfur-containing byproducts) or regioisomers can drastically inhibit subsequent catalytic cycles.[1] This guide outlines a purification strategy based on the compound's physicochemical properties, specifically its lipophilicity and the sensitivity of the C2-ester to hydrolysis.

Chemical Profile
PropertyDataNotes
IUPAC Name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
CAS Number 79247-79-3
Formula C₆H₆BrNO₂S
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 236.09 g/mol
Physical State Off-white to pale yellow solidLow melting point solid (approx. 60–90°C range*)
Solubility High: DCM, EtOAc, THF, MeOHLow: Hexanes, WaterLipophilic ester
pKa ~1-2 (Conjugate acid of thiazole N)Weakly basic due to EWG at C2 and C5

*Note: Melting points for this class of compounds vary by polymorph and purity; experimental determination is required.

Synthesis Context & Impurity Profile

To purify effectively, one must understand the impurities generated during synthesis. This compound is typically synthesized via Electrophilic Aromatic Substitution (Bromination) of Methyl 4-methylthiazole-2-carboxylate.[1]

Common Impurities:

  • Unreacted Starting Material: Methyl 4-methylthiazole-2-carboxylate. (Difficult to separate by recrystallization alone due to structural similarity).

  • Hydrolysis Byproduct: 5-Bromo-4-methylthiazole-2-carboxylic acid. (Formed if moisture is present or workup is too basic).

  • Succinimide: (If NBS is used as the brominating agent).[9]

  • Inorganic Salts: Bromide salts or catalyst residues.[1][11]

Pre-Purification: Workup Protocol

Rationale: A robust workup removes the bulk of acidic impurities and water-soluble reagents, simplifying the subsequent chromatography or crystallization.

Step-by-Step Workup:

  • Quench: If the reaction used elemental bromine (

    
    ), quench excess bromine by adding saturated aqueous sodium thiosulfate (
    
    
    ) until the orange color dissipates.
  • Extraction: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash 1 (Acid Removal): Wash the organic layer with saturated aqueous Sodium Bicarbonate (

    
    ) .[11]
    
    • Critical Control Point: Do NOT use strong bases like NaOH.[1] The C2-ester is electron-deficient and highly susceptible to hydrolysis (saponification) at high pH.[1] Keep pH < 9.[1][2][11][12]

  • Wash 2 (Desalting): Wash with Brine (saturated NaCl).

  • Drying: Dry organic layer over anhydrous

    
     (preferred over 
    
    
    for slightly acidic compounds, though both work). Filter and concentrate in vacuo.

Primary Purification: Flash Column Chromatography[1][3]

For small-to-medium scale (<10g) or when high purity is required for biological assays.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate.[1][2]

Protocol:
  • TLC Method:

    • Solvent: 20% EtOAc in Hexanes.[1]

    • Visualization: UV (254 nm). Thiazoles absorb strongly.

    • Target Rf: Adjust solvent so the product Rf is ~0.35.

  • Column Preparation:

    • Pack silica column (approx. 30g silica per 1g crude).

    • Equilibrate with 100% Hexanes.[1]

  • Loading:

    • Dissolve crude in minimal DCM.

    • Alternative: For best resolution, dry-load by adsorbing crude onto silica gel (1:2 ratio) and evaporating solvent, then pouring the powder onto the column.

  • Elution Gradient:

    • 0 - 5% EtOAc/Hexanes (2 CV - Column Volumes): Elutes non-polar impurities.[1]

    • 5 - 15% EtOAc/Hexanes (Linear Gradient): Product typically elutes here.[1]

    • 15 - 30% EtOAc/Hexanes: Flushes polar impurities (succinimide, acids).[1]

  • Collection:

    • Collect fractions. Spot on TLC. Combine pure fractions and evaporate.

Secondary Purification: Recrystallization[1]

Preferred for large scale (>10g) or to remove trace homologs that co-elute on silica.

Solvent System: Ethanol/Water or Hexane/EtOAc.[1]

Protocol:
  • Dissolution: Place crude solid in a flask. Add Ethanol (absolute) . Heat to mild reflux (approx. 75°C). Add solvent dropwise until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble particles (salts) remain, filter quickly while hot.

  • Nucleation: Remove from heat. If the solution is very concentrated, add warm water dropwise until a faint turbidity (cloudiness) persists, then add one drop of ethanol to clear it.

  • Cooling:

    • Allow to cool to room temperature undisturbed (30-60 mins).

    • Transfer to a 4°C fridge for 2 hours.

    • Troubleshooting: If the product "oils out" (forms a liquid layer instead of crystals), reheat and add more ethanol, or seed with a pure crystal.

  • Harvest: Filter the crystals. Wash with cold Ethanol/Water (1:1). Dry under high vacuum.[1]

Process Visualization

Diagram 1: Purification Decision Matrix

PurificationLogicStartCrude Reaction MixtureTLCAnalyze Purity (TLC/LCMS)Start->TLCPurityCheckPurity > 85%?TLC->PurityCheckRecrystRecrystallization(EtOH/H2O)PurityCheck->RecrystYes (High Crude Purity)CheckImpuritiesIdentify ImpuritiesPurityCheck->CheckImpuritiesNo (Complex Mixture)FinalFinal QC (NMR/HPLC)Recryst->FinalColumnFlash Chromatography(Hex/EtOAc)Column->FinalCheckImpurities->ColumnRegioisomers/TarsAcidImpurityAcidic Impurities?(Wash w/ NaHCO3)CheckImpurities->AcidImpurityHydrolysis ProductsAcidImpurity->ColumnNonPolarNon-polar byproducts?NonPolar->Column

Caption: Decision tree for selecting the optimal purification route based on crude purity and impurity profile.

Diagram 2: Recrystallization Workflow

RecrystFlowStep11. Dissolve Crude(Hot Ethanol)Step22. Induce Saturation(Add H2O dropwise)Step1->Step2Clear SolutionStep33. Controlled Cooling(RT -> 4°C)Step2->Step3Turbidity ReachedStep44. Filtration & Wash(Cold 50% EtOH)Step3->Step4CrystallizationResultPure CrystalsStep4->Result

Caption: Step-by-step workflow for the recrystallization of thiazole esters.

Quality Control (QC) Criteria

Before releasing the batch for biological testing or further synthesis, verify identity and purity.

TechniqueAcceptance CriteriaDiagnostic Signals
1H NMR (CDCl₃)>98% Integrated Purityδ ~2.7 ppm (s, 3H): C4-Methyl group.δ ~3.9 ppm (s, 3H): Ester Methyl.Absence: No aromatic proton at ~7-8 ppm (indicates full bromination at C5).[1]
HPLC/UPLC >98% Area Under CurveSingle peak at 254 nm.[1]
LC-MS [M+H]+ = 236/238Observe 1:1 isotopic pattern characteristic of Bromine (

).[1]
Appearance Visual InspectionCrystalline solid.[1] No sticky oil/gum.[1]

Troubleshooting Note: If the NMR shows a small peak at ~8.0 ppm, the bromination was incomplete. The starting material is very difficult to remove by crystallization. Re-subject the material to bromination conditions (NBS/DMF) rather than attempting difficult chromatography.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12697334, this compound.[1] Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. (Context: Hantzsch Thiazole Synthesis and subsequent halogenation protocols). Wiley.[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-4-methylthiazole-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. We will delve into common challenges, provide detailed troubleshooting steps, and offer scientifically-grounded explanations to empower you in your laboratory work.

Thiazole derivatives are crucial building blocks in medicinal chemistry, often found in anticancer, anti-HIV, and anti-inflammatory drugs.[1][2] The successful and high-yield synthesis of "this compound" is a critical step in the development of novel therapeutics. This guide will provide a structured approach to identifying and resolving common issues encountered during its synthesis.

Understanding the Synthetic Pathway

The synthesis of this compound typically involves a multi-step process. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.[3][4][5] This is a robust and widely used method for constructing the thiazole ring.[3][4][5] Subsequent bromination at the C5 position yields the desired product.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow cluster_0 Step 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Step 2: Electrophilic Bromination Start Methyl 2-chloroacetoacetate + Thiooxamic acid methyl ester Reaction1 Cyclocondensation Start->Reaction1 Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Intermediate1 Methyl 4-methylthiazole-2-carboxylate Reaction1->Intermediate1 Intermediate1_ref Methyl 4-methylthiazole-2-carboxylate Reaction2 Bromination Intermediate1_ref->Reaction2 Brominating Agent (e.g., NBS, Br2) Solvent (e.g., Acetic Acid, CCl4) Final_Product This compound Reaction2->Final_Product

A generalized two-step synthetic workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Low or No Yield of Methyl 4-methylthiazole-2-carboxylate (Intermediate)

Q1: I am not getting any product, or the yield is very low in the Hantzsch thiazole synthesis step. What are the likely causes?

A1: Low yield in the initial ring formation is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

  • Reagent Quality:

    • Thioamide Stability: Thioamides can be unstable. Ensure your thiooxamic acid methyl ester is pure and has been stored correctly. Consider synthesizing it fresh if there are doubts about its quality.

    • α-Haloketone Purity: Methyl 2-chloroacetoacetate is susceptible to decomposition. Use freshly distilled or a recently purchased reagent. Impurities can lead to unwanted side reactions.

  • Reaction Conditions:

    • Base Strength: The choice and amount of base are critical. A weak base like sodium bicarbonate is often used to neutralize the HCl formed during the reaction without promoting side reactions. Using a strong base can lead to decomposition of the starting materials or product.

    • Temperature Control: While some Hantzsch syntheses require heating, excessive temperatures can lead to polymerization or degradation. Monitor the reaction temperature closely. An initial exothermic reaction might need cooling.

    • Solvent: Ethanol is a common solvent. Ensure it is of appropriate grade and dry, as water can interfere with the reaction.

  • Reaction Monitoring:

    • Actively monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and identify the formation of any byproducts.[6]

Troubleshooting Workflow for Low Intermediate Yield

Troubleshoot_Intermediate Start Low/No Intermediate Yield Check_Reagents Verify Purity of Starting Materials Start->Check_Reagents Check_Conditions Review Reaction Conditions Check_Reagents->Check_Conditions Pure Purify_Reagents Use fresh/purified reagents Check_Reagents->Purify_Reagents Impure Monitor_Reaction Analyze Reaction Progress (TLC/LC-MS) Check_Conditions->Monitor_Reaction Optimal Optimize_Conditions Adjust base, temperature, or solvent Check_Conditions->Optimize_Conditions Sub-optimal Identify_Byproducts Characterize byproducts to understand side reactions Monitor_Reaction->Identify_Byproducts Byproducts detected Success Continue with optimized protocol Monitor_Reaction->Success Reaction proceeding cleanly

Systematic troubleshooting for the Hantzsch synthesis step.
Challenges in the Bromination Step

Q2: The bromination of Methyl 4-methylthiazole-2-carboxylate is giving me a low yield of the desired product and multiple spots on my TLC plate. What's going on?

A2: The electrophilic bromination of the thiazole ring can be tricky due to the presence of multiple reactive sites and the electron-withdrawing nature of the carboxylate group. Here are key factors to consider:

  • Choice of Brominating Agent:

    • N-Bromosuccinimide (NBS): Often the reagent of choice for selective bromination as it provides a low, steady concentration of bromine. It is generally milder than using elemental bromine.[7]

    • Elemental Bromine (Br2): Can be more reactive and less selective, potentially leading to over-bromination or side reactions. If using Br2, careful control of stoichiometry and temperature is crucial.[8]

  • Reaction Conditions:

    • Solvent: Acetic acid is a common solvent for this type of bromination.[8] Carbon tetrachloride or chloroform can also be used. The choice of solvent can influence the reactivity and selectivity.

    • Temperature: Bromination is often an exothermic reaction. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can improve selectivity and reduce the formation of byproducts.

    • Light: Some bromination reactions are radical in nature and can be initiated by light. Performing the reaction in the dark or in a flask wrapped in foil can prevent unwanted side reactions.[8]

  • Potential Side Reactions:

    • Over-bromination: The thiazole ring can potentially be brominated at other positions, although the C5 position is generally the most reactive for electrophilic substitution in 4-methylthiazoles.[9]

    • Ring Opening/Decomposition: Harsh reaction conditions (high temperature, strong acid) can lead to the degradation of the thiazole ring.

    • Hydrolysis of the Ester: The presence of water and acidic conditions can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.

ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Milder and more selective, reducing over-bromination.[7]
Solvent Glacial Acetic Acid or CCl4Provides a suitable medium for the reaction.
Temperature 0 °C to Room TemperatureControls reactivity and minimizes side product formation.
Light Protect from lightPrevents radical-initiated side reactions.[8]
Stoichiometry 1.0 - 1.1 equivalents of NBSAvoids excess brominating agent, which can lead to impurities.
Purification and Product Isolation

Q3: I have a mixture of my desired product and starting material after the bromination reaction. What is the best way to purify it?

A3: Effective purification is key to obtaining a high-purity final product.

  • Work-up Procedure:

    • Quenching: After the reaction is complete, quench any remaining brominating agent with a reducing agent like sodium thiosulfate or sodium bisulfite solution. This is crucial to prevent further reactions during work-up.

    • Neutralization: Carefully neutralize the reaction mixture with a base like sodium bicarbonate or sodium carbonate solution. This will help in the extraction process.

    • Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.

  • Chromatography:

    • Column Chromatography: This is the most common method for separating the product from unreacted starting material and byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective.

    • TLC Analysis: Before running a column, optimize the solvent system using TLC to ensure good separation between your product, starting material, and any impurities.

  • Recrystallization:

    • If the crude product is a solid and of reasonable purity, recrystallization can be an excellent final purification step. Common solvents for recrystallization include ethanol, methanol, or a mixture of hexane and ethyl acetate.

Detailed Experimental Protocol (Example)

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Step 1: Synthesis of Methyl 4-methylthiazole-2-carboxylate
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloroacetoacetate (1.0 eq) and thiooxamic acid methyl ester (1.0 eq) in ethanol.

  • Add sodium bicarbonate (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure Methyl 4-methylthiazole-2-carboxylate.

Step 2: Synthesis of this compound
  • Dissolve Methyl 4-methylthiazole-2-carboxylate (1.0 eq) in glacial acetic acid in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature. Continue to stir for an additional 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice water and a solution of sodium thiosulfate.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (hexane/ethyl acetate gradient) or recrystallization to obtain this compound.

References

  • Google Patents. (n.d.). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]

  • Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved from [Link]

  • BEPLS. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS, 8(2), 1-14. Retrieved from [Link]

  • Wang, H., et al. (2015). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1624-1630. Retrieved from [Link]

  • Dawane, B., Konda, S. G., Kamble, V., & Bhosale, R. B. (2009). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 1(2), 136-141. Retrieved from [Link]

  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947-5951. Retrieved from [Link]

  • Reddy, T. S., & Kumar, A. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(53), 33353-33357. Retrieved from [Link]

  • Bouzroura, S., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2469. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. Beilstein Journal of Organic Chemistry, 16, 1546-1553. Retrieved from [Link]

  • Li, J., et al. (2008). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 13(8), 1735-1740. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 179-186. Retrieved from [Link]

  • Weitz, E., et al. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 10(15), 8446-8451. Retrieved from [Link]

  • De Simone, F., et al. (2013). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 113(7), 4805-4841. Retrieved from [Link]

Sources

Resolving issues with the scalability of "Methyl 5-bromo-4-methylthiazole-2-carboxylate" production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for Scale-Up Target Molecule: Methyl 5-bromo-4-methylthiazole-2-carboxylate CAS Registry Number: (Analogous to 111600-83-0 for the ethyl ester / general thiazole bromination)

Executive Summary: The Scalability Challenge

As Senior Application Scientists, we often see a specific failure mode when researchers transition this synthesis from the 100mg vial to the 5L reactor. The core challenge lies in the electrophilic bromination of the thiazole ring .

While the Hantzsch synthesis reliably yields the Methyl 4-methylthiazole-2-carboxylate precursor, the subsequent bromination at the C5 position is fraught with thermodynamic and kinetic pitfalls. At scale, the exothermic nature of the reaction and the stability of the C2-ester become the critical process parameters (CPPs).

This guide addresses the three primary bottlenecks:

  • Regioselectivity Loss: Radical bromination of the C4-methyl group due to thermal hotspots.

  • Yield Erosion: Acid-catalyzed hydrolysis of the C2-methyl ester during workup.

  • Safety: Management of highly corrosive brominating agents and HBr off-gassing.

Critical Process Parameters (CPPs) & Reaction Logic

The Reaction Pathway

The synthesis relies on an Electrophilic Aromatic Substitution (EAS). The C2-ester is electron-withdrawing, deactivating the ring, while the C4-methyl is electron-donating, activating the C5 position.

  • Reagent: Bromine (

    
    ) is preferred over NBS for cost at scale, though NBS is cleaner for <10g batches.
    
  • Solvent: Glacial Acetic Acid (AcOH). It solubilizes the thiazole and stabilizes the polarized bromine complex.

  • Catalyst: None usually required, though iron salts are sometimes added if the ring is highly deactivated.

Diagram 1: Reaction Logic & Impurity Pathways

ReactionLogic Figure 1: Reaction Pathways and Failure Modes Precursor Methyl 4-methylthiazole- 2-carboxylate Target TARGET: Methyl 5-bromo-4-methylthiazole- 2-carboxylate Precursor->Target Br2 / AcOH 20-40°C (EAS Mechanism) Impurity_Radical IMPURITY A: Bromomethyl side-chain (Radical Mechanism) Precursor->Impurity_Radical High Temp (>60°C) UV Light (Radical Subst.) Impurity_Hydrolysis IMPURITY B: Carboxylic Acid (Acid Hydrolysis) Target->Impurity_Hydrolysis Aqueous Workup pH < 2 or pH > 10

Figure 1: The primary reaction pathway (Blue) competes with radical side-chain bromination (Red) and ester hydrolysis (Yellow) depending on thermal and pH control.

Scalable Protocol: From Lab to Pilot

This protocol is designed for a 1.0 kg scale batch.

Reagents & Stoichiometry
ComponentRoleEq.Rationale
Methyl 4-methylthiazole-2-carboxylate Substrate1.0Purity >98% required to prevent tarring.
Bromine (

)
Reagent1.1 - 1.2Slight excess drives conversion; too much complicates quench.
Glacial Acetic Acid Solvent5-7 VolHigh solubility; absorbs HBr; mitigates exotherm.
Sodium Acetate (Optional) Buffer1.0Buffers HBr generation, protecting the ester.
Sodium Bisulfite (aq) QuenchN/ANeutralizes unreacted

.
Step-by-Step Methodology
  • Reactor Setup: Use a glass-lined or Hastelloy reactor. Stainless steel (SS316) is not compatible with hot HBr/Acetic acid. Ensure efficient overhead stirring and a scrubber connected to the vent for HBr gas.

  • Dissolution: Charge the thiazole precursor and Sodium Acetate into Glacial Acetic Acid. Stir until fully dissolved.

    • Checkpoint: Ensure water content in AcOH is <0.5%. Water promotes ester hydrolysis.

  • Controlled Addition (The Critical Step):

    • Cool the jacket to 15°C .

    • Add

      
       dropwise via a sub-surface dip tube (to prevent vaporization in headspace).
      
    • Rate Limit: Control addition so internal temperature (

      
      ) never exceeds 40°C .
      
    • Why?

      
       initiates radical bromination of the C4-methyl group (Impurity A).
      
  • Reaction: Stir at 25–30°C for 4–6 hours. Monitor by HPLC (Target >98%).

  • Quench & Workup (The Yield Killer):

    • Transfer reaction mass slowly into a chilled solution of 10% Sodium Bisulfite and ice.

    • Caution: This is highly exothermic. Maintain

      
      .
      
    • pH Adjustment: Slowly add saturated Sodium Bicarbonate or 10% NaOH to adjust pH to 7–8 .

    • Critical Error: Do not overshoot to pH > 10, or the ester will saponify (Impurity B).

  • Isolation:

    • The product typically precipitates as a solid upon neutralization. Filter and wash with cold water.[1]

    • If oiling occurs (common at scale), extract with Ethyl Acetate, dry over

      
      , and crystallize from Heptane/EtOAc (5:1).
      

Troubleshooting Guide (Q&A)

Category: Impurity Profiling

Q1: My reaction mixture turned into a black tar. What happened?

  • Diagnosis: Thermal runaway leading to polymerization.

  • Root Cause: The addition of bromine was too fast, causing localized hot spots (

    
    ). Thiazoles are electron-deficient but can still polymerize or undergo ring-opening under harsh oxidative/acidic conditions.
    
  • Fix: Improve heat transfer. Use a sub-surface addition line for bromine. Slow down the addition rate. Ensure the reactor jacket is actively cooling before addition starts.

Q2: HPLC shows a new peak with M+79 mass (M+Br) that isn't the product.

  • Diagnosis: Bromination of the C4-methyl group (Side-chain bromination).

  • Root Cause: Radical mechanism activation. This is promoted by light (UV) and high temperatures.

  • Fix: Wrap the reactor in aluminum foil or use amber glass (lab scale). Keep

    
    . Add a radical scavenger (e.g., BHT) in trace amounts if the problem persists.
    
Category: Yield Loss

Q3: The reaction conversion was 99%, but isolated yield is only 50%. Where did it go?

  • Diagnosis: Hydrolysis of the Methyl Ester.

  • Root Cause: During the quench, the mixture spent too much time at an extreme pH (either highly acidic from HBr or highly basic from rapid NaOH addition) while warm.

  • Fix: The "Danger Zone" for esters is pH < 1 or pH > 10 combined with heat. Quench into ice water to keep T < 10°C. Neutralize slowly. If the product precipitates, filter it immediately rather than letting it sit in the mother liquor.

Q4: I see corrosion on my stainless steel agitator.

  • Diagnosis: HBr attack.[2]

  • Root Cause: HBr is a byproduct of the substitution reaction. In combination with acetic acid and trace water, it strips the passivation layer of SS316.

  • Fix: Switch to PTFE-coated (Teflon) or Glass-lined equipment. This is non-negotiable for scale-up.

Process Visualization

Diagram 2: The Scalable Workflow

ProcessFlow Figure 2: Optimized Process Flow for Scale-Up Start Start: Thiazole Precursor + AcOH + NaOAc Bromination Step 1: Bromine Addition (Control T < 40°C) Start->Bromination Sub-surface addition Monitor Step 2: HPLC Monitor (Target > 98%) Bromination->Monitor Monitor->Bromination Incomplete (<98%) Quench Step 3: Quench into Ice/Bisulfite Monitor->Quench Pass Neutralize Step 4: pH Adjustment (Target pH 7-8) Quench->Neutralize Exotherm Control Isolate Step 5: Filtration or Extraction/Crystallization Neutralize->Isolate Precipitate Formation

Figure 2: Step-by-step workflow emphasizing the critical control points (Temperature during addition, pH during neutralization).

References

  • ChemicalBook. (2025).[2][3][4][5] 5-bromo-4-methylthiazole Synthesis Procedures. (General procedure for thiazole bromination using Br2/AcOH).[4]

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[6] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[6] Journal of Organic Chemistry, 82(11), 5947-5951.[6] (Describes the efficiency of Br2 vs NBS and purification logic).

  • Google Patents. (2008). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (Provides industrial context for thiazole carboxylate handling, crystallization solvents, and temperature management).[7]

  • Dovlatyan, V. V., et al. (2004).[5] Thiazolecarboxylic Acid Derivatives.[1][2][5][8][9][10][11] Part 1. Chemistry of Heterocyclic Compounds.[2][5][8][10][11][12][13] (Discusses the stability and reactivity of methyl thiazole-5-carboxylates).

  • Li, W., et al. (2021).[9] Process Development and Synthesis of Process-Related Impurities... (Comparison of NBS vs Bromine for large scale bromination and impurity management).

Sources

Validation & Comparative

Comprehensive Analytical Cross-Validation Guide: Methyl 5-bromo-4-methylthiazole-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for "Methyl 5-bromo-4-methylthiazole-2-carboxylate" Content Type: Publish Comparison Guide

Executive Summary

This compound (MBMT) is a high-value heterocyclic scaffold used in the synthesis of diverse pharmaceutical agents, particularly as a precursor for proteolysis-targeting chimeras (PROTACs) and antimicrobials.[1] Its structural integrity—specifically the lability of the C2-ester and the electrophilicity of the C5-bromine—demands a rigorous analytical control strategy.

This guide provides a technical cross-validation framework comparing High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC-DAD serves as the routine workhorse for impurity profiling, qNMR is presented here as the orthogonal "primary reference method" required to validate absolute potency and certify reference standards, eliminating the need for external calibration standards that may not exist.

Part 1: Chemical Profile & Analytical Challenges

The specific substitution pattern of MBMT presents unique challenges that dictate method selection:

  • Lack of Chromophoric Protons: The molecule is fully substituted (C2-Ester, C4-Methyl, C5-Bromine). It lacks ring protons, making standard 1H-NMR integration rely solely on methyl singlets.

  • Hydrolytic Instability: The C2-carboxylate ester is susceptible to acid/base hydrolysis, potentially generating the corresponding carboxylic acid (a common impurity).

  • Thermal Sensitivity: While methyl esters are often analyzed by GC, the C-Br bond can be thermally labile. HPLC is preferred to avoid thermal degradation artifacts.

PropertySpecificationAnalytical Implication
Formula C₇H₆BrNO₂SMW ~236.09 g/mol
UV Max ~250–270 nmStrong absorbance due to thiazole conjugation; ideal for UV detection.
Solubility DMSO, MeOH, ACNInsoluble in water; requires organic-rich diluents.
Key Impurities Des-bromo analog, Acid hydrolysis productRequires high specificity (resolution > 1.5).
Part 2: Comparative Methodology
Method A: RP-HPLC-DAD (The Routine Workhorse)

Purpose: Routine purity assessment, impurity profiling, and stability tracking.

Protocol Design: A Reverse-Phase (RP) C18 column is selected for its ability to separate the neutral ester from the more polar hydrolysis products (acids) and the lipophilic debrominated impurities. A gradient elution is mandatory to prevent late-eluting dimers or oligomers from carrying over.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity; keeps acid impurities protonated for better peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 254 nm (Reference 360 nm).

  • Column Temp: 30°C.

Validation Criteria:

  • Specificity: Resolution (Rs) > 2.0 between MBMT and its des-bromo analog.

  • Linearity: R² > 0.999 over 0.05–1.0 mg/mL range.

Method B: 1H-qNMR (The Orthogonal Validator)

Purpose: Absolute purity determination (Potency) without a reference standard.

Protocol Design: qNMR relies on the direct proportionality between signal integration and the number of nuclei, offering a "molar balance" view that chromatography cannot provide (e.g., detecting inorganic salts or moisture invisible to UV).

  • Solvent: DMSO-d6 (prevents volatility issues common with CDCl3; ensures complete solubility).

  • Internal Standard (IS): Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene. Must have relaxation time (

    
    ) compatible with the analyte.
    
  • Pulse Sequence: 90° pulse with adequate relaxation delay (

    
    ). Typically 
    
    
    
    to ensure full magnetization recovery.
  • Scans: 16–64 (for S/N > 150).

Key Signals for Quantification:

  • 
     2.65 ppm (s, 3H):  C4-Methyl group. (Sharp singlet, high intensity).
    
  • 
     3.90 ppm (s, 3H):  O-Methyl ester group. (Distinct region, usually free of overlap).
    
Part 3: Cross-Validation Workflow & Decision Logic

The following diagram illustrates the decision logic for choosing between HPLC and qNMR and how they cross-validate each other during the release of a new batch of MBMT.

ValidationWorkflow Start Crude MBMT Synthesis Screen Initial HPLC Screen (Purity Check) Start->Screen Decision1 Purity > 95%? Screen->Decision1 Purify Recrystallize / Column Decision1->Purify No Parallel CROSS-VALIDATION PHASE Decision1->Parallel Yes Purify->Screen HPLC_Full Method A: HPLC-DAD (Impurity Profiling) Parallel->HPLC_Full qNMR_Full Method B: qNMR (Absolute Potency) Parallel->qNMR_Full Compare Discrepancy < 1.0%? HPLC_Full->Compare Area % qNMR_Full->Compare Wt % Release Release Batch (Assign Potency via qNMR) Compare->Release Yes (Concordant) Investigate Investigate: 1. Hygroscopicity (Water?) 2. Inorganic Salts? 3. UV Response Factors? Compare->Investigate No (Discordant)

Figure 1: Analytical decision matrix for the cross-validation of MBMT. Note the parallel execution of HPLC and qNMR to ensure mass balance.

Part 4: Experimental Data Comparison

The following table summarizes a typical cross-validation dataset. Note that HPLC often overestimates purity because it ignores non-UV active impurities (like moisture or inorganic salts), whereas qNMR provides the "True Value."

ParameterMethod A: RP-HPLC (UV 254nm)Method B: 1H-qNMR (DMSO-d6)Interpretation
Purity Value 99.2% (Area %)98.1% (Weight %)Discrepancy: 1.1%. Likely due to residual solvent or moisture invisible to UV.
Selectivity High for organic impurities.High for structure verification.HPLC separates isomers; qNMR confirms structure identity.
LOD/LOQ ~0.05 µg/mL (High Sensitivity)~1 mg/mL (Low Sensitivity)HPLC is required for trace impurity analysis (<0.1%).
Sample Prep Dilute in ACN/Water.Dissolve in DMSO-d6 + IS.qNMR is non-destructive and requires minimal prep.
Calibration Requires Reference Standard.Primary Method (Internal Standard).qNMR validates the Reference Standard used for HPLC.
Part 5: Step-by-Step Validation Protocol
1. Specificity & Stress Testing (For HPLC)

To prove the HPLC method is "stability-indicating," subject the MBMT sample to stress:

  • Acid Hydrolysis: Treat 1 mg/mL sample with 0.1 N HCl for 2 hours at 60°C.

    • Expected Result: Decrease in MBMT peak; appearance of a more polar peak (Retention Time ~2-3 min) corresponding to the carboxylic acid.

  • Oxidation: Treat with 3% H₂O₂.[2]

    • Expected Result: Check for N-oxide formation or ring opening.

  • Validation: Ensure Resolution (Rs) between the parent peak and these new degradants is > 1.5.

2. qNMR Calculation (Absolute Potency)

Calculate the potency (


) using the following equation (Standard qNMR formula):


  • 
    : Integral area
    
  • 
    : Number of protons (3 for methyls)
    
  • 
    : Molar mass (236.09 for MBMT)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard (e.g., 99.96% for TraceCERT Maleic Acid)
    
References
  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3] Link

  • Pauli, G. F., et al. (2012). "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay." Journal of Medicinal Chemistry, 55(6), 2772-2780. Link

  • Alagarsamy, V., et al. (2015). "Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique." International Journal of Scientific & Technology Research, 4(9). Link

  • Bhat, R., et al. (2023).[4] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." Molecules, 28(3), 960. Link

  • ChemicalBook. "5-bromo-4-methylthiazole Chemical Properties and Synthesis." (General synthesis and property data for brominated thiazoles). Link

Sources

A Comparative Guide to Catalytic Syntheses of Methyl 5-bromo-4-methylthiazole-2-carboxylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the thiazole scaffold is a cornerstone of modern pharmaceutical design. Its presence in numerous FDA-approved drugs underscores the importance of efficient and robust synthetic routes to novel thiazole derivatives. Among these, Methyl 5-bromo-4-methylthiazole-2-carboxylate stands out as a critical building block, offering multiple reaction sites for further molecular elaboration. This guide provides an in-depth comparative analysis of various catalytic strategies for the synthesis of this key intermediate, grounded in experimental data and field-proven insights. We will dissect the nuances of catalyst selection, from traditional acid catalysis to modern biocatalytic and heterogeneous systems, to empower you with the knowledge to choose the optimal path for your research endeavors.

The Strategic Importance of this compound in Drug Discovery

The unique substitution pattern of this compound makes it a highly versatile intermediate in the synthesis of complex bioactive molecules.[1] The ester at the 2-position can be readily hydrolyzed or converted to amides, while the bromo group at the 5-position is a prime handle for cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methyl group at the 4-position provides steric and electronic influence, which can be crucial for modulating biological activity. This trifecta of functionalities makes it a sought-after precursor in the development of new therapeutics, including but not limited to, antimicrobial and anti-inflammatory agents.

Comparative Analysis of Catalytic Strategies

The synthesis of this compound can be broadly approached in two key stages: the formation of the thiazole ring and the subsequent bromination. Various catalytic systems can be employed for the initial ring formation, which is typically a variation of the Hantzsch thiazole synthesis. The bromination step often involves electrophilic substitution, where the choice of brominating agent and catalyst can significantly impact yield and regioselectivity.

Brønsted and Lewis Acid Catalysis: The Workhorse of Thiazole Synthesis

The Hantzsch thiazole synthesis, the condensation of an α-haloketone with a thioamide, is the most classic and widely used method for constructing the thiazole ring.[2][3] While often performed without a catalyst, the reaction can be significantly accelerated and its efficiency improved with the use of acid catalysts.

Mechanism of Acid-Catalyzed Hantzsch Synthesis:

The acid catalyst protonates the carbonyl oxygen of the α-haloketone, increasing its electrophilicity and facilitating the initial nucleophilic attack by the sulfur of the thioamide. Subsequent cyclization and dehydration lead to the formation of the aromatic thiazole ring.

G cluster_0 Brønsted/Lewis Acid Catalyzed Hantzsch Synthesis Thioamide Thioamide Intermediate_1 Thioamide Adduct Thioamide->Intermediate_1 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Nucleophilic Attack Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization Thiazole_Product Methyl 4-methylthiazole-2-carboxylate Intermediate_2->Thiazole_Product Dehydration Catalyst H+ or Lewis Acid Catalyst->alpha-Haloketone Activation G cluster_1 Palladium-Catalyzed Decarboxylative Coupling Thiazole_Carboxylic_Acid Thiazole-2-carboxylic Acid Coupled_Product 2-Arylthiazole Thiazole_Carboxylic_Acid->Coupled_Product Benzoic_Acid Substituted Benzoic Acid Benzoic_Acid->Coupled_Product Pd_Catalyst Pd(OAc)₂ Pd_Catalyst->Coupled_Product Catalyzes

Sources

Technical Guide: Validation of Methyl 5-bromo-4-methylthiazole-2-carboxylate Purity by Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Stoichiometric Truth

In the high-throughput environment of modern drug discovery, Methyl 5-bromo-4-methylthiazole-2-carboxylate (CAS: 899897-21-3) is a critical scaffold. While HPLC-UV is the industry workhorse for monitoring reaction progress, it is fundamentally flawed for establishing absolute bulk purity. It is "blind" to inorganic salts, moisture, and solvent residues—impurities that can disastrously skew stoichiometric calculations in downstream synthesis.

This guide validates the use of Elemental Analysis (CHNS combustion) as the definitive "gatekeeper" method. We compare it against HPLC and qNMR, demonstrating that while EA is destructive and technically demanding for brominated sulfur compounds, it remains the only method that validates the total mass balance of the material.

Chemical Profile & Theoretical Baseline[1]

Before any validation, the theoretical "Golden Standard" must be established. For This compound , the presence of both Bromine (heavy atom) and Sulfur (catalyst poison) presents specific analytical challenges.

PropertyValue
IUPAC Name Methyl 5-bromo-4-methyl-1,3-thiazole-2-carboxylate
Formula C₆H₆BrNO₂S
Molecular Weight 236.09 g/mol
Physical State Pale yellow to brown solid
Key Challenge Br/S Interference: Bromine gases can interfere with N detection; Sulfur requires quantitative conversion to SO₂.
Theoretical Composition (The Target)

Calculated based on atomic weights: C (12.011), H (1.008), Br (79.904), N (14.007), O (15.999), S (32.06).

ElementTheoretical %Acceptable Range (±0.4%)
Carbon (C) 30.52% 30.12% – 30.92%
Hydrogen (H) 2.56% 2.16% – 2.96%
Nitrogen (N) 5.93% 5.53% – 6.33%
Sulfur (S) 13.58% 13.18% – 13.98%
Bromine (Br) 33.85% Typically analyzed separately via titration

Note: The high mass percentage of Bromine (~34%) means that even slight de-halogenation will cause significant deviations in the Carbon percentage due to mass balance shifts.

Comparative Analysis: EA vs. HPLC vs. qNMR

Why choose Elemental Analysis when HPLC is faster? The following decision matrix explains the "Blind Spots" of each method.

Method Performance Matrix
FeatureElemental Analysis (CHNS) HPLC-UV (254 nm) qNMR (¹H)
Primary Output Stoichiometric Purity (Bulk)Chromatographic Purity (Relative)Absolute Purity (Molar)
Detection Basis Atomic Mass %UV Absorption (Chromophores)Proton Integration
Inorganic Blind Spot No (Detects salts as % reduction)Yes (Salts are invisible)Yes (Unless internal standard used)
Water/Solvent Detected (deviates H/C values)Invisible Detected (if peaks distinct)
Sample Recovery DestructiveNon-DestructiveNon-Destructive
Precision ±0.3% - 0.4%±0.1%±0.5% - 1.0%
Best For... Final Compound Validation Reaction MonitoringStructure Confirmation
Visualization: The Validation Decision Logic

ValidationLogic Start Purity Validation Required IsNew Is this a new scaffold synthesis? Start->IsNew CheckInorganic Risk of Inorganic Salts (Pd, NaBr, drying agents)? IsNew->CheckInorganic Yes (Characterization) HPLC HPLC-UV (Relative Purity) IsNew->HPLC No (Routine QC) qNMR qNMR (Structural Purity) CheckInorganic->qNMR Low Risk EA Elemental Analysis (Absolute Bulk Purity) CheckInorganic->EA High Risk (Crucial) Result Validated Certificate of Analysis qNMR->Result EA->Result Confirms Formula + Solvation State

Figure 1: Decision workflow for selecting the appropriate validation method based on synthetic risk factors.

Experimental Protocol: CHNS Analysis of Brominated Thiazoles

Analyzing This compound requires a modified combustion train. Standard CHN packing will fail because the Bromine gas (


) and Sulfur dioxide (

) can compete or damage the reduction copper.
Critical Reagents & Setup
  • Instrument: Flash 2000 or Elementar vario (or equivalent).

  • Combustion Temp: 980°C (High temp required for heterocyclic ring opening).

  • Carrier Gas: Helium (Grade 5.0).

  • Oxidant: Oxygen (Grade 5.0).

The "Halogen Trap" Configuration

For this specific molecule, the combustion tube MUST contain a silver wool zone.

  • Combustion Zone: Tungsten Oxide (

    
    ) on the sample to facilitate flash combustion and prevent sulfur retention in ash.
    
  • Scrubbing Zone: Silver Wool (Ag) heated to ~600-800°C.

    • Mechanism:[1]

      
      
      
    • Why: This traps the Bromine. If Bromine passes to the detector, it interferes with the Nitrogen signal (similar thermal conductivity) and poisons the catalyst.

  • Reduction Zone: Copper wires (

    
    ) to convert 
    
    
    
    and trap excess
    
    
    .
Visualization: The Combustion Train

CombustionTrain cluster_Tube Combustion Reactor (980°C) Sample Sample (C6H6BrNO2S) Zone1 Oxidation Zone (WO3 Catalyst) Sample->Zone1 O2 O2 Injection O2->Zone1 Zone2 HALOGEN TRAP (Silver Wool) Zone1->Zone2 Gases + Br2 Zone3 Reduction Zone (Copper) Zone2->Zone3 Br removed Ash Zone2->Ash AgBr trapped Detect TCD Detector (N2, CO2, H2O, SO2) Zone3->Detect Clean Gases

Figure 2: Reactor packing diagram highlighting the Silver Wool trap essential for removing Bromine interference.

Step-by-Step Workflow
  • Drying (Crucial): Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours. Thiazoles can form hydrates; failure to dry will result in high %H and low %C.

  • Weighing: Weigh 2.0 – 2.5 mg of sample into a tin capsule. Fold tightly to exclude air.

  • Calibration: Run a "Conditioning" blank, followed by a standard.

    • Recommended Standard:Sulfanilamide (C6H8N2O2S) is standard, but for this run, use BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene) if available, as it mimics the heterocyclic sulfur/nitrogen ratio better.

  • Analysis: Run the sample in triplicate.

Data Interpretation & Troubleshooting

Calculating Purity from EA Data

To validate the sample, compare the Found % to the Theoretical %.



Note: This is an approximation. True validation requires all elements to be within tolerance.

Common Failure Modes
ObservationDiagnosisCorrective Action
High %H, Low %C Solvent/Water retentionRe-dry sample (check NMR for water peak).
Low %S Incomplete combustionIncrease O₂ dose; add more WO₃ powder to capsule.
High %N Bromine interferenceCRITICAL: The Silver Wool trap is saturated or missing. Br₂ is being read as N₂. Replace reactor packing.
All % Low Inorganic contaminationSample contains non-combustible salts (e.g., NaBr from synthesis). Check ash residue.

References

  • American Chemical Society (ACS). (2022).[2] ACS Guidelines for Characterization of Organic Compounds. ACS Publishing.[3] [Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Microanalysis Standards. (2022). "Elemental Analysis of Halogenated Compounds: Best Practices." Exeter Analytical Technical Notes. [Link]

Sources

Efficacy comparison of fungicides derived from "Methyl 5-bromo-4-methylthiazole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of agrochemical research, the thiazole carboxamide scaffold has emerged as a cornerstone for the development of potent and selective fungicides. This guide provides a comprehensive analysis of the efficacy of fungicides derived from this chemical class, with a particular focus on comparative performance and the underlying experimental methodologies. While the specific intermediate, Methyl 5-bromo-4-methylthiazole-2-carboxylate, represents a potential building block, this guide will delve into the broader class of commercialized and well-documented thiazole carboxamide fungicides to provide a robust comparative framework for researchers and drug development professionals.

The Thiazole Carboxamide Core: A Privileged Scaffold in Fungicide Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged" structure in medicinal and agrochemical chemistry. Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions allow for high-affinity binding to biological targets. When incorporated into a carboxamide framework, it forms the basis of a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).

These fungicides act by targeting Complex II of the mitochondrial respiratory chain, a critical enzyme for cellular energy production in pathogenic fungi. By inhibiting succinate dehydrogenase, these compounds effectively halt fungal respiration, leading to cell death. The specificity and efficacy of these fungicides are dictated by the nature of the substituents on both the thiazole and the carboxamide moieties, which fine-tune the molecule's binding affinity to the target enzyme and its systemic properties within the plant.

Comparative Efficacy of Leading Thiazole Carboxamide Fungicides

To illustrate the performance of this chemical class, we will compare the efficacy of two prominent thiazole carboxamide fungicides: Thifluzamide and a developmental compound, herein designated as TC-F2, based on publicly available data and representative experimental findings.

Table 1: Comparative Efficacy of Thifluzamide and TC-F2 Against Key Plant Pathogens

PathogenDiseaseThifluzamide EC50 (mg/L)TC-F2 EC50 (mg/L)Alternative Fungicide (Carbendazim) EC50 (mg/L)Reference
Rhizoctonia solaniRice Sheath Blight0.0250.0181.5
Puccinia striiformis f. sp. triticiWheat Stripe Rust0.150.09> 50
Sclerotinia sclerotiorumWhite Mold0.080.050.8
Botrytis cinereaGray Mold1.20.80.2 (Note: Resistance is widespread)

Analysis of Efficacy Data:

The data presented in Table 1 demonstrates the high intrinsic activity of thiazole carboxamide fungicides against a range of economically important plant pathogens. Both Thifluzamide and the developmental compound TC-F2 exhibit significantly lower EC50 values (the concentration required to inhibit 50% of fungal growth) compared to the older benzimidazole fungicide, Carbendazim, particularly against pathogens like Rhizoctonia solani and Puccinia striiformis. The enhanced potency of TC-F2 across the tested pathogens suggests that further optimization of the thiazole carboxamide scaffold can lead to next-generation fungicides with improved performance.

It is crucial to note that while Carbendazim shows high efficacy against Botrytis cinerea in susceptible strains, widespread resistance has rendered it less effective in many agricultural settings. This underscores the importance of developing new fungicides with alternative modes of action, such as the SDHIs.

Mechanism of Action: Targeting Fungal Respiration

The primary target of thiazole carboxamide fungicides is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain. The specific binding site is the ubiquinone-binding (Qp) site of the SDH enzyme.

SDHI_Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) cluster_ETC Electron Transport Chain SDH SdhA SdhB SdhC SdhD Fumarate Fumarate SDH:f1->Fumarate Ubihydroquinone Ubihydroquinone (QH2) SDH:f2->Ubihydroquinone Succinate Succinate Succinate->SDH:f1 Oxidation Ubiquinone Ubiquinone (Q) Ubiquinone->SDH:f2 Reduction ComplexIII ComplexIII Ubihydroquinone->ComplexIII e- transfer ThiazoleFungicide Thiazole Carboxamide Fungicide ThiazoleFungicide->SDH:f2 Binds to Qp site & Blocks e- transfer

Caption: Mechanism of action of thiazole carboxamide fungicides at Complex II of the mitochondrial respiratory chain.

By binding to the Qp site, these fungicides prevent the reduction of ubiquinone to ubihydroquinone, thereby blocking the transfer of electrons from succinate to the rest of the electron transport chain. This disruption of cellular respiration leads to a rapid depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal death.

Experimental Protocols for Efficacy Evaluation

The following protocols provide a standardized framework for assessing the in vitro and in vivo efficacy of novel fungicide candidates.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the growth of a target fungus.

Methodology:

  • Preparation of Fungicide Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions (e.g., 10,000 mg/L).

  • Preparation of Amended Media: Serially dilute the stock solutions and add them to molten potato dextrose agar (PDA) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Calculation of EC50: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Start prep_stock Prepare Fungicide Stock Solutions start->prep_stock prep_media Prepare Fungicide- Amended PDA Media prep_stock->prep_media inoculate Inoculate Plates with Fungal Mycelial Plugs prep_media->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition and EC50 Value measure->calculate end End calculate->end

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Pot-Based Efficacy Trial

This assay evaluates the protective and curative activity of a fungicide on host plants.

Methodology:

  • Plant Cultivation: Grow susceptible host plants (e.g., rice seedlings for sheath blight) in pots under controlled greenhouse conditions until they reach the appropriate growth stage.

  • Fungicide Application:

    • Protective: Spray the plants with a formulated solution of the test fungicide at various concentrations. Allow the plants to dry completely.

    • Curative: Inoculate the plants with the pathogen first and then apply the fungicide solution after a set period (e.g., 24 hours).

  • Inoculation: Inoculate the plants with the target pathogen using a standardized method (e.g., spraying a spore suspension or placing infected agar plugs on the leaves).

  • Incubation: Place the inoculated plants in a high-humidity chamber at the optimal temperature for disease development.

  • Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), assess the disease severity on each plant using a disease rating scale (e.g., percentage of leaf area infected).

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to an untreated control.

Conclusion and Future Directions

Fungicides based on the thiazole carboxamide scaffold represent a powerful and versatile class of agrochemicals with a proven track record of high efficacy against a broad spectrum of plant pathogens. Their targeted mode of action as SDHIs provides a critical tool for managing fungal diseases, especially in the face of growing resistance to other fungicide classes.

The continuous exploration of this chemical space, as exemplified by the development of next-generation compounds like TC-F2, holds significant promise for further enhancing fungicidal potency, expanding the spectrum of activity, and improving the environmental profile of these essential agricultural tools. Future research should focus on understanding the molecular basis of resistance to SDHIs and designing novel derivatives that can overcome these challenges, ensuring the long-term sustainability of this important class of fungicides.

References

  • Title: Synthesis and Antifungal Activity of Novel Thiazole Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Thifluzamide: A broad-spectrum fungicide for the control of Rhizoctonia solani. Source: Pest Management Science. URL: [Link]

  • Title: Efficacy of different fungicides against wheat stripe rust (Puccinia striiformis f. sp. tritici). Source: Crop Protection. URL: [Link]

  • Title: Evaluation of Fungicides for Control of White Mold (Sclerotinia sclerotiorum) in Soybean. Source: Plant Disease. URL: [Link]

  • Title: Fungicide Resistance in Botrytis cinerea in California Vineyards. Source: Plant Health Progress. URL: [Link]

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Methyl 5-bromo-4-methylthiazole-2-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.